molecular formula C9H6FN B092601 8-Fluoroisoquinoline CAS No. 1075-00-9

8-Fluoroisoquinoline

Cat. No.: B092601
CAS No.: 1075-00-9
M. Wt: 147.15 g/mol
InChI Key: AAQUCBIWXJSBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroisoquinoline is a fluorinated heterocyclic building block of significant interest in medicinal and synthetic chemistry. Its structure features a benzene ring fused to a pyridine ring with a fluorine atom at the 8-position, which activates the molecule for further functionalization . This compound serves as a versatile precursor for the synthesis of diverse isoquinoline derivatives, which are privileged scaffolds found in numerous bioactive molecules and drugs . A primary research application of this compound is its use as a key intermediate in the development of potential central nervous system (CNS) drug candidates . The fluorine atom is a key activating group, enabling further transformations via nucleophilic aromatic substitution (SNAr) with cyclic amines such as morpholine and pyrrolidine to yield 8-amino-3,4-dihydroisoquinolines . Furthermore, the core structure can be functionalized at the C-1 position through reactions with alkyl lithium or Grignard reagents, providing access to 1,8-disubstituted tetrahydroisoquinolines, which are valuable targets for pharmacological investigation . The broader isoquinoline family has demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and neuroprotective properties, making this compound a critical starting point for exploring new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQUCBIWXJSBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650461
Record name 8-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-00-9
Record name 8-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Fluoroisoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 8-Fluoroisoquinoline: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it explores the potential biological activity of the this compound scaffold, with a particular focus on its role as a core component of Rho-kinase (ROCK) inhibitors, a promising class of therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of isoquinoline with a fluorine atom substituted at the C8 position. The introduction of fluorine can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

Chemical Structure

The canonical structure and key identifiers for this compound are presented below.

  • IUPAC Name : this compound[2]

  • CAS Number : 1075-00-9[2][3]

  • Molecular Formula : C₉H₆FN[2][3]

  • SMILES : C1=CC2=C(C=NC=C2)C(=C1)F[2]

  • InChIKey : AAQUCBIWXJSBEU-UHFFFAOYSA-N[2]

Physicochemical Data

Quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data are available, many properties are computationally predicted and should be confirmed empirically.

PropertyValueSource
Molecular Weight 147.15 g/mol PubChem[2][3]
Boiling Point 255.3 °C at 760 mmHg (Predicted)Sigma-Aldrich[4]
Density 1.216 g/cm³ (Predicted)ECHEMI[1]
Melting Point Not available-
Solubility No data availableECHEMI[1]
pKa No data available-
XLogP3 2.2 (Computed)PubChem[2]
Topological Polar Surface Area 12.9 Ų (Computed)PubChem[2]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine ring (H1, H3, H4) will likely appear at a lower field compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C8 will introduce coupling to nearby protons, particularly H7.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The presence of the fluorine atom will cause characteristic splitting (coupling) of the signals for the carbons it is bonded to (C8) and those nearby (C7, C10). The C-F coupling constants (¹JCF, ²JCF, ³JCF) are a key diagnostic feature.[5] The carbon directly attached to the fluorine (C8) will exhibit a large one-bond coupling constant and is expected to be in the δ 155-165 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic systems. Key predicted absorptions include:

  • Aromatic C-H stretch : 3100-3000 cm⁻¹[6]

  • C=C and C=N ring stretching : 1600-1400 cm⁻¹[6]

  • C-F stretch : A strong band in the 1250-1000 cm⁻¹ region.

  • C-H out-of-plane bending : 900-700 cm⁻¹, which can be diagnostic of the substitution pattern.[7]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 147. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the heterocyclic ring, a characteristic fragmentation for isoquinolines.[8][9] High-resolution mass spectrometry (HRMS) should yield a monoisotopic mass of 147.0484 Da.[2]

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves the diazotization of 8-aminoisoquinoline followed by thermal decomposition of the resulting diazonium fluoroborate salt.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Balz-Schiemann Reaction A 8-Aminoisoquinoline B Isoquinolin-8-diazonium fluoroborate A->B  NaNO₂, HBF₄  0-5 °C C This compound B->C  Heat (Δ)  - N₂, - BF₃

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the Balz-Schiemann reaction.

Materials:

  • 8-Aminoisoquinoline

  • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Anhydrous diethyl ether

  • Inert solvent (e.g., toluene or xylene)

  • Standard laboratory glassware and purification apparatus (filtration, rotary evaporator, column chromatography)

Procedure:

  • Diazotization:

    • In a flask cooled to 0 °C in an ice-salt bath, dissolve 8-aminoisoquinoline (1 equivalent) in a 48% aqueous solution of tetrafluoroboric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5 °C.

    • Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a precipitate (the diazonium fluoroborate salt) should be observed.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the collected solid with cold anhydrous diethyl ether to remove residual acid and water.

    • Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.

  • Fluorination (Balz-Schiemann Reaction):

    • Place the dry isoquinolin-8-diazonium fluoroborate salt in a flask equipped with a condenser.

    • Gently heat the solid under an inert atmosphere. The decomposition, indicated by the evolution of nitrogen gas and boron trifluoride, typically occurs between 100-150 °C.

    • Once gas evolution ceases, cool the reaction mixture to room temperature.

  • Purification:

    • The crude product is a dark residue. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited, the scaffold is a key component in pharmacologically active molecules. A notable example is This compound-5-sulfonamide , which is structurally related to known potent inhibitors of Rho-kinase (ROCK). This suggests that the this compound core is a promising starting point for the development of ROCK inhibitors.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, primarily through its control of the actin cytoskeleton.[][11] The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and cell migration.[12][13] Dysregulation of this pathway is implicated in numerous diseases, including hypertension, glaucoma, nerve injury, and cancer metastasis, making ROCK a significant therapeutic target.[11][14]

G extracellular Extracellular Signals (e.g., LPA, Growth Factors) receptor GPCR / Receptor extracellular->receptor rhoGEF RhoGEF receptor->rhoGEF Activates rhoA_GTP RhoA-GTP (Active) rhoGEF->rhoA_GTP Promotes GDP/GTP Exchange rhoA_GDP RhoA-GDP (Inactive) rhoA_GDP->rhoA_GTP ROCK ROCK rhoA_GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLC MLC ROCK->MLC Phosphorylates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) inhibitor This compound-based Inhibitor inhibitor->ROCK Inhibits MLCP MLC Phosphatase (Active) MYPT1->MLCP MLC_P p-MLC MLCP->MLC_P Dephosphorylates MLCP_P MLC Phosphatase (Inactive) MLC->MLC_P MLC_P->MLC actin Actomyosin Contraction & Stress Fibers MLC_P->actin Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates (Inactivates) Cofilin_P p-Cofilin (Inactive) Cofilin->Cofilin_P actin_stab Actin Filament Stabilization Cofilin->actin_stab Promotes Depolymerization Cofilin_P->actin_stab Inhibits Depolymerization

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as ROCK inhibitors, a robust in vitro kinase assay is essential. The following protocol describes a common method for determining the inhibitory activity of a compound against ROCK1 and ROCK2.

In Vitro ROCK Kinase Activity Assay (ELISA-based)

This protocol is adapted from commercially available ROCK activity assay kits and published methodologies.[15][16][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified ROCK1 and ROCK2 enzymes.

Materials:

  • 96-well microtiter plate pre-coated with a recombinant ROCK substrate (e.g., MYPT1)

  • Purified, active ROCK1 and ROCK2 enzymes

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer

  • Primary antibody: Anti-phospho-MYPT1 (Thr696)

  • Secondary antibody: HRP-conjugated anti-primary antibody

  • Chromogenic HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

    • Prepare a positive control inhibitor (e.g., Y-27632 or RKI-1447) and a vehicle control (DMSO only).[15][19]

  • Kinase Reaction:

    • Add kinase assay buffer to all wells of the MYPT1-coated plate.

    • Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

    • Add the purified ROCK1 or ROCK2 enzyme to all wells except for the "no enzyme" negative control wells.

    • Pre-incubate the plate for 10-15 minutes at 30 °C to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Wash the wells multiple times with a wash buffer to remove the reaction components.

    • Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells again to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.

    • Wash the wells thoroughly to remove unbound secondary antibody.

    • Add the TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution, which will turn the color from blue to yellow.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the background absorbance (from "no enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This technical guide provides a foundational understanding of this compound, offering insights into its chemical nature, synthesis, and significant potential as a scaffold for developing novel therapeutics targeting the ROCK signaling pathway. The provided protocols serve as a practical starting point for researchers aiming to explore this promising compound and its derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroisoquinoline is a fluorinated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role as a modulator of key signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available, experimentally determined values for several properties, such as melting and boiling points, are not readily found in the literature. In such cases, data for the parent compound, isoquinoline, is provided for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆FNPubChem[1]
Molecular Weight 147.15 g/mol PubChem[1]
Appearance Not specified
Melting Point No data available. (Isoquinoline: 26-28 °C)
Boiling Point No data available. (Isoquinoline: 242-243 °C)
Density 1.216 g/cm³Echemi[2]
Vapor Pressure 0.0264 mmHg at 25°CEchemi[2]
Solubility No specific data available. Expected to be soluble in common organic solvents.
pKa No specific data available. (Isoquinoline: 5.14)
LogP (calculated) 2.2PubChem[1]
Topological Polar Surface Area 12.9 ŲPubChem[1]

Experimental Protocols

Synthesis of this compound Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found, a common method for the synthesis of related fluorinated isoquinolines involves the Bischler-Napieralski reaction followed by dehydrogenation. A representative protocol for a related compound, 8-fluoro-3,4-dihydroisoquinoline, is described, which can be adapted for the synthesis of this compound.[3][4]

Experimental Workflow for Synthesis

G start Starting Materials: 2-(3-Fluorophenyl)ethylamine Pivaloyl chloride step1 Acylation start->step1 step2 Directed ortho-Lithiation step1->step2 Pivaloylamide intermediate step3 Cyclization with DMF step2->step3 Lithiated intermediate step4 Dehydrogenation (e.g., with Pd/C) step3->step4 8-Fluoro-3,4-dihydroisoquinoline product This compound step4->product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Acylation: 2-(3-Fluorophenyl)ethylamine is reacted with pivaloyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the corresponding pivaloylamide.

  • Directed ortho-Lithiation: The resulting amide is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in a solvent like tetrahydrofuran (THF) to achieve lithiation at the position ortho to the fluorine atom.

  • Cyclization: The lithiated intermediate is then reacted with N,N-dimethylformamide (DMF) to form the cyclized product, 8-fluoro-3,4-dihydroisoquinoline.

  • Dehydrogenation: The dihydroisoquinoline intermediate is then dehydrogenated using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent to yield this compound.

Determination of Physicochemical Properties

Standard experimental procedures for determining key physicochemical properties are outlined below.

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus.[5] A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded. A sharp melting point range is indicative of high purity.

Boiling Point Determination:

The boiling point can be determined by distillation or the Thiele tube method.[6] For small quantities, the Thiele tube method is suitable. The sample is heated in a small tube with an inverted capillary, and the temperature at which a steady stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Solubility Determination:

The solubility in various solvents (e.g., water, ethanol, acetone, diethyl ether) can be determined by adding a small, measured amount of this compound to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after filtration.

pKa Determination:

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy. In a potentiometric titration, a solution of this compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized.

Spectral Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of isoquinoline and other fluorinated aromatic compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The fluorine atom at the 8-position will cause splitting of the signals for the adjacent protons (H-7 and H-1) due to H-F coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms. The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbons in the fluorinated ring will also be affected by the fluorine substituent.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (typically in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (usually in the 1000-1300 cm⁻¹ region).[7]

Mass Spectrometry:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 147.15).[1] Fragmentation patterns would likely involve the loss of HCN, characteristic of quinoline and isoquinoline derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[8] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, and contraction.[9][10] Inhibition of this pathway has therapeutic potential in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.

Proposed Mechanism of Action as a ROCK Inhibitor

This compound-based compounds are thought to act as ATP-competitive inhibitors of ROCK. They bind to the kinase domain of the ROCK protein, preventing the phosphorylation of its downstream targets, such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[11][12] This leads to a reduction in actomyosin contractility and subsequent effects on cell behavior.

ROCK Signaling Pathway

G cluster_0 Upstream Activators cluster_1 Rho GTPase Cycle cluster_2 Downstream Effectors GPCRs GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->RhoGEFs RhoA-GDP RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP Activation RhoA-GTP->RhoA-GDP Inactivation ROCK ROCK RhoA-GTP->ROCK Activation RhoGEFs->RhoA-GDP RhoGAPs RhoGAPs RhoGAPs->RhoA-GTP LIMK LIMK ROCK->LIMK Phosphorylation (Activation) MLC MLC ROCK->MLC Phosphorylation (Activation) MLCP MLCP ROCK->MLCP Phosphorylation (Inhibition) This compound Derivative This compound Derivative This compound Derivative->ROCK Inhibition Cofilin Cofilin LIMK->Cofilin Phosphorylation (Inhibition) Actin Stress Fibers Actin Stress Fibers MLC->Actin Stress Fibers Increased Contractility Cofilin->Actin Stress Fibers Actin Depolymerization Cell Contraction & Motility Cell Contraction & Motility Actin Stress Fibers->Cell Contraction & Motility

Caption: The ROCK signaling pathway and the proposed inhibitory action of this compound derivatives.

Conclusion

This compound is a molecule with significant potential in drug discovery and development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and knowledge of related compounds. Further research is warranted to fully characterize this compound and explore its therapeutic applications, particularly as an inhibitor of the ROCK signaling pathway. The experimental protocols and theoretical framework presented herein offer a valuable resource for scientists and researchers in this endeavor.

References

Spectroscopic Data and Experimental Protocols for 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for 8-Fluoroisoquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly presented data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.16d1HH-1
8.73-8.72d4.01HH-3
7.62-7.61t2.02HH-4, H-5/H-6/H-7
7.31-7.27d8.01HH-5/H-6/H-7
6.61-6.60m1HH-5/H-6/H-7

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
158.94
157.42
156.17
151.44
145.34
114.81
112.65
112.64

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₆FN
Molecular Weight147.15 g/mol
Exact Mass147.048427358 Da

Source: PubChem CID 26985665[2]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibration
3100-3000MediumAromatic C-H Stretch
1620-1580Medium-StrongC=C Aromatic Ring Stretch
1510-1450Medium-StrongC=N Aromatic Ring Stretch
1250-1150StrongC-F Stretch
900-675StrongAromatic C-H Out-of-Plane Bend

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • 400 MHz NMR spectrometer

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve resolution.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Perform Fourier transformation of the free induction decay (FID).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry

Objective: To determine the molecular weight and elemental composition of this compound.

Materials and Equipment:

  • This compound sample

  • Methanol (HPLC grade)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Acquire data for a sufficient duration to obtain a stable ion signal.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol for cleaning the ATR crystal

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Acquire the IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., C-H, C=C, C=N, C-F).

    • Compare the obtained spectrum with spectral databases for confirmation.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue after the measurement.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve this compound in CDCl3 with TMS acq_H Acquire 1H Spectrum prep->acq_H acq_C Acquire 13C Spectrum prep->acq_C proc Fourier Transform, Phase Correction, Calibration, Integration acq_H->proc acq_C->proc analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants proc->analysis

Figure 1: Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Dilute Solution in Methanol acq Infuse into ESI-MS (Positive Ion Mode) prep->acq analysis Determine Accurate Mass & Elemental Composition acq->analysis frag Analyze Fragmentation (MS/MS) analysis->frag

Figure 2: Workflow for Mass Spectrometry.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place Solid Sample on ATR Crystal sample Collect Sample Spectrum prep->sample bg Collect Background Spectrum bg->sample analysis Identify & Assign Characteristic Bands sample->analysis

Figure 3: Workflow for IR Spectroscopy.

References

An In-depth Technical Guide to the Biological Activity of the 8-Fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the isoquinoline ring system, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known biological activities of derivatives of the 8-fluoroisoquinoline scaffold, with a focus on their potential as therapeutic agents. While direct research on the bare this compound scaffold is limited, this document consolidates findings on key derivatives and related fluorinated isoquinoline structures to offer insights into its potential applications in drug discovery.

Enzyme Inhibition: Targeting Rho-Associated Coiled-Coil Containing Protein Kinases (ROCK)

A significant area of investigation for this compound derivatives is their potential as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). The sulfonamide derivative, this compound-5-sulfonamide, has been identified as a potent inhibitor of ROCK1 and ROCK2, enzymes that are key regulators of cellular processes such as cell shape, motility, and contraction.[1] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2]

Quantitative Data: ROCK Inhibition

The inhibitory potency of this compound-5-sulfonamide against ROCK enzymes is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table presents illustrative data for such an experiment, comparing its activity to a known ROCK inhibitor, Y-27632.[1]

CompoundTarget EnzymeIC50 (nM) [Illustrative]
This compound-5-sulfonamideROCK1150
This compound-5-sulfonamideROCK295
Y-27632 (Reference Inhibitor)ROCK1140
Y-27632 (Reference Inhibitor)ROCK285
Signaling Pathway: Proposed Mechanism of Action

This compound-5-sulfonamide is hypothesized to act as a competitive inhibitor at the ATP-binding site of ROCK kinases.[2] Inhibition of ROCK disrupts downstream signaling cascades that control cytoskeletal dynamics.

ROCK_Signaling_Pathway RhoA RhoA (Active) ROCK ROCK RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MYPT1, LIMK) ROCK->Substrates Phosphorylates Cytoskeletal_Changes Cytoskeletal Reorganization (Actin-Myosin Contraction, Stress Fiber Formation) Substrates->Cytoskeletal_Changes Inhibitor This compound- 5-sulfonamide Inhibitor->ROCK Inhibits

Figure 1: Proposed mechanism of action of this compound-5-sulfonamide via ROCK inhibition.
Experimental Protocol: ROCK Enzyme Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to measure the inhibitory activity of a compound against ROCK enzymes by detecting the phosphorylation of a myosin phosphatase target subunit 1 (MYPT1) substrate.[3]

  • Compound Preparation:

    • Prepare a stock solution of this compound-5-sulfonamide and a reference inhibitor (e.g., Y-27632) in DMSO.

    • Perform serial dilutions of the compounds in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration should be kept below 1%.[1]

  • Assay Procedure:

    • To the MYPT1 substrate-coated wells, add 50 µL of Assay Buffer containing the desired concentration of the test compound or vehicle (for control wells).

    • Add 25 µL of diluted ROCK enzyme to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.[1]

    • Initiate the kinase reaction by adding 25 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the wells with Wash Buffer.

    • Add a specific antibody against the phosphorylated substrate and incubate.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After incubation and washing, add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • The signal is inversely proportional to the inhibitory activity of the test compound.[4]

    • Generate a dose-response curve and calculate the IC50 value.[4]

Anticancer Activity

While extensive data on the anticancer properties of simple this compound derivatives is not yet available, the core scaffold is present in more complex structures with potent anticancer activity. Additionally, the inhibition of the ROCK signaling pathway by this compound-5-sulfonamide suggests potential applications in oncology, as this pathway is often dysregulated in cancer, affecting cell proliferation, migration, and invasion.[2]

Insights from Fluorinated Indenoisoquinolines

Fluorinated indenoisoquinolines are a class of potent anticancer agents that act as Topoisomerase I (Top1) poisons.[4] These compounds trap the Top1-DNA cleavage complex, leading to DNA double-strand breaks and ultimately cell death, particularly in rapidly dividing cancer cells.[4]

The following table summarizes the mean GI50 (50% growth inhibition) values for selected fluorinated indenoisoquinoline derivatives against a panel of cancer cell lines.

CompoundKey Structural FeaturesGI50 MGM (nM)
25 3-fluoro, imidazole side chain11
47 8,9-methylenedioxy90
54 Lacks 8,9-methylenedioxy245

Data extracted from a study on fluorinated and chlorinated indenoisoquinoline Topoisomerase I poisons.[4]

Experimental Workflow: In Vivo Validation of a Novel Kinase Inhibitor

The following diagram outlines a typical workflow for the in vivo validation of a novel kinase inhibitor like an this compound derivative.[3]

InVivo_Workflow Model_Induction Disease Model Induction (e.g., Tumor Xenograft) Grouping Animal Grouping & Treatment (Vehicle, Test Compound, Comparator) Model_Induction->Grouping Assessment Tumor Growth Monitoring & Functional Assessments Grouping->Assessment Biochemical_Analysis Biochemical & Histological Analysis (e.g., Biomarker levels, Immunohistochemistry) Assessment->Biochemical_Analysis Conclusion Evaluation of Efficacy & Toxicity Biochemical_Analysis->Conclusion

Figure 2: A typical in vivo validation workflow for a novel anticancer agent.
Experimental Protocol: Western Blot for Signaling Pathway Analysis

This protocol is used to analyze the effect of a compound on protein expression levels within a signaling pathway, such as the ROCK pathway.[2]

  • Cell Treatment and Lysis:

    • Treat cancer cells with the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., against phosphorylated downstream targets of ROCK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., GAPDH).[2]

Experimental Protocol: Cell Migration Assay

This assay evaluates the effect of a compound on the migratory potential of cancer cells.[2]

  • Cell Preparation:

    • Pre-treat cells with the this compound derivative for 24 hours.

    • Resuspend the cells in serum-free medium containing the compound.

  • Assay Setup:

    • Add 500 µL of complete medium to the lower chamber of a 24-well transwell plate.

    • Seed the pre-treated cells in the upper chamber (the insert).

  • Incubation and Staining:

    • Incubate the plate for a time sufficient for cell migration (e.g., 24-48 hours).

    • Remove non-migrated cells from the upper surface of the insert.

    • Fix and stain the migrated cells on the lower surface of the insert with a stain such as crystal violet.

  • Quantification:

    • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are not widely published, the broader class of quinoline and isoquinoline derivatives has a well-established history of antimicrobial activity.[5][6] For instance, fluoroquinolones are a major class of antibiotics.[7][8][9] Furthermore, derivatives of the related 8-hydroxyquinoline scaffold have demonstrated significant antifungal and antibacterial activity.[10][11][12]

Insights from 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives have shown promising activity against a range of microbial pathogens. The mechanism is often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 8-hydroxyquinoline derivatives against various fungal and bacterial strains.

CompoundOrganismMIC (µM)
HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline)M. tuberculosis0.1
HQ-2 M. smegmatis1.56
HQ-2 Methicillin-sensitive S. aureus (MSSA)2.2
HQ-2 Methicillin-resistant S. aureus (MRSA)1.1
PH265 (8-hydroxyquinoline derivative)Cryptococcus neoformans0.5 - 1
PH276 (8-hydroxyquinoline derivative)Candida auris0.5 - 8

Data extracted from studies on the antibacterial and antifungal activity of 8-hydroxyquinoline derivatives.[11][12]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily on the this compound-5-sulfonamide derivative, strongly suggests its potential as a potent ROCK inhibitor with applications in cancer and other diseases characterized by dysregulated cellular motility and contraction. Insights from the broader classes of fluorinated isoquinolines and related heterocyclic systems indicate that derivatives of this compound may also possess significant anticancer and antimicrobial activities. Further synthesis and biological evaluation of a wider range of this compound derivatives are warranted to fully explore the therapeutic potential of this versatile scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound class.

References

8-Fluoroisoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position of this privileged core offers a powerful tool to modulate physicochemical and pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of 8-fluoroisoquinoline as a building block in drug discovery. It delves into its synthesis, physicochemical characteristics, and its role in the development of kinase inhibitors and potentially other therapeutic classes. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a visual exploration of the critical signaling pathways involved. This document serves as a vital resource for researchers engaged in the design and development of novel therapeutics leveraging the this compound scaffold.

Introduction

The pursuit of novel chemical entities with improved therapeutic profiles is a constant endeavor in drug discovery. The isoquinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Fluorine chemistry has emerged as a transformative tool in medicinal chemistry. The introduction of fluorine atoms into a drug candidate can profoundly influence its conformational preferences, pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. The 8-position of the isoquinoline nucleus is a key site for substitution, and the incorporation of a fluorine atom at this position has been explored as a strategy to enhance the therapeutic potential of various compound classes. This guide focuses on the synthesis, properties, and applications of this compound and its derivatives in medicinal chemistry.

Physicochemical Properties of this compound

The introduction of a fluorine atom at the 8-position of the isoquinoline core imparts distinct physicochemical properties that are advantageous for drug design. A summary of the key computed properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₆FN--INVALID-LINK--
Molecular Weight 147.15 g/mol --INVALID-LINK--
XLogP3-AA 2.2--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--
Exact Mass 147.048427358 Da--INVALID-LINK--
Topological Polar Surface Area 12.9 Ų--INVALID-LINK--
Heavy Atom Count 11--INVALID-LINK--

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. Several synthetic strategies have been reported for the preparation of substituted isoquinolines, and these can be adapted for the synthesis of this compound derivatives.

Synthesis of the this compound Core

A common route to 8-substituted isoquinolines involves a multi-step sequence starting from isoquinoline. For example, bromination at the 5-position followed by nitration at the 8-position yields 5-bromo-8-nitroisoquinoline. Subsequent reduction of the nitro group and removal of the bromo substituent can provide 8-aminoisoquinoline, which can then be converted to this compound via a Sandmeyer-type reaction.

A more direct approach for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which utilizes a directed ortho-lithiation reaction. This key intermediate can then be transformed into various 1,8-disubstituted tetrahydroisoquinolines.[2][3]

Derivatization of the this compound Scaffold

Once the this compound core is obtained, it can be further functionalized to generate a library of compounds for biological screening. Common derivatization strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for introducing aryl, heteroaryl, or amino groups at specific positions of the isoquinoline ring, typically at a halogenated position.

  • Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the 8-position can be susceptible to nucleophilic displacement by various nucleophiles, allowing for the introduction of a range of functional groups.

A general workflow for the synthesis of this compound derivatives is depicted in the following diagram:

G start Starting Material (e.g., 8-Haloisoquinoline) step1 Synthesis of This compound Core start->step1 step2 Functionalization/ Derivatization step1->step2 Various Synthetic Methods step3 Target Compound step2->step3

Caption: General synthetic workflow for this compound derivatives.

Applications in Medicinal Chemistry: Kinase Inhibitors

A significant application of the this compound scaffold is in the development of protein kinase inhibitors. The isoquinoline-5-sulfonamide moiety, in particular, is a well-established pharmacophore for the inhibition of several kinases. The addition of a fluorine atom at the 8-position is a recognized strategy in medicinal chemistry to potentially enhance potency, selectivity, and metabolic stability.[4]

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibitors

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, and contraction.[5] Dysregulation of this pathway is implicated in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. Consequently, ROCK has emerged as an attractive therapeutic target.[3][5]

Isoquinoline-5-sulfonamide derivatives are a known class of ROCK inhibitors. While specific data for this compound-5-sulfonamide is not extensively available in the public domain, its activity can be inferred from structurally related compounds.[4][6] The table below presents the inhibitory activities of well-characterized isoquinoline sulfonamide-based ROCK inhibitors, Fasudil and Y-27632, which serve as important benchmarks.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)PKC IC₅₀ (nM)Reference
Fasudil1900---[5]
Y-27632220300>25,000>25,000[5][7]
This compound-5-sulfonamide (Predicted) Potent Potent - - [4][6]

Note: Specific quantitative data for this compound-5-sulfonamide is not publicly available and is predicted based on the known structure-activity relationships of the isoquinoline-5-sulfonamide class of kinase inhibitors.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes. Inhibition of ROCK by compounds such as this compound derivatives can block these downstream effects.

G cluster_membrane Cell Membrane GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylation Cytoskeletal_Effects Cytoskeletal Reorganization, Cell Contraction, Migration Substrates->Cytoskeletal_Effects Inhibitor This compound Derivative Inhibitor->ROCK Inhibition G start Novel this compound Derivative assay1 In Vitro Kinase Assay (e.g., ROCK inhibition) start->assay1 assay2 Cell-Based Assays (e.g., Cytotoxicity, Migration) start->assay2 data_analysis Data Analysis (IC50 Determination) assay1->data_analysis assay2->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential.[2] Fluorination can improve metabolic stability, receptor binding affinity, and membrane permeability, making fluorinated isoquinolines highly sought-after in modern drug discovery.[3][4] This in-depth technical guide explores the discovery and history of fluorinated isoquinolines, detailing key synthetic methodologies, comparative biological data, and their impact on significant signaling pathways.

A Brief History: From Coal Tar to Targeted Therapies

The journey of fluorinated isoquinolines is built upon two parallel historical narratives: the discovery of the parent isoquinoline scaffold and the rise of organofluorine chemistry.

  • 1885: Isoquinoline was first isolated from coal tar by Hoogewerf and van Dorp.[1]

  • Late 19th - Early 20th Century: Foundational synthetic methods for the isoquinoline core were established, including the Bischler-Napieralski (1893) and Pomeranz-Fritsch (1893) reactions.[5][6]

  • Mid-20th Century: The field of organofluorine chemistry began to blossom, driven by wartime research and the discovery of the unique properties conferred by fluorine.[7][8]

  • 1954: The first fluoro-pharmaceutical, fludrocortisone, was brought to market, demonstrating the therapeutic benefits of fluorination.[3][4]

  • Late 20th - 21st Century: The convergence of these fields led to the exploration of fluorinated isoquinolines in medicinal chemistry. Researchers began to systematically introduce fluorine and fluorine-containing moieties into the isoquinoline framework, leading to the discovery of potent and selective inhibitors for a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders.[9][10]

Synthetic Methodologies: Crafting the Fluorinated Core

The synthesis of fluorinated isoquinolines can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods.

Classical Synthetic Routes

These methods typically involve the construction of the isoquinoline ring from fluorinated precursors.

1. Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. To synthesize a fluorinated isoquinoline, a fluorinated β-phenylethylamide is used as the starting material.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative via Bischler-Napieralski Reaction [11]

  • Amide Preparation: React a fluorinated phenethylamine with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.

  • Cyclization: Dissolve the amide (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (1.5 equivalents), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully quench with crushed ice. Basify the aqueous solution with an appropriate base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline.

  • Aromatization (Optional): The resulting dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperature.

2. Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. A fluorinated benzaldehyde serves as the precursor for the synthesis of a fluorinated isoquinoline.

Experimental Protocol: Synthesis of a Fluorinated Isoquinoline via Pomeranz-Fritsch Reaction [5][12]

  • Formation of Benzalaminoacetal: Condense a fluorinated benzaldehyde (1.0 equivalent) with a 2,2-dialkoxyethylamine (1.1 equivalents) in a suitable solvent like ethanol with gentle heating.

  • Cyclization: Add a strong acid, such as concentrated sulfuric acid, to the benzalaminoacetal at a low temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature or with gentle heating for several hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude isoquinoline by column chromatography or distillation.

Modern Synthetic Approaches

Transition-metal catalysis has provided highly efficient and regioselective methods for the synthesis of fluorinated isoquinolines.

Rhodium-Catalyzed [4+2] Annulation: This approach enables the direct assembly of fluorinated isoquinolines through C-H functionalization.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Vinyl Fluorinated Isoquinoline [13]

  • Reaction Setup: In a sealed tube, combine the oxadiazole (1.0 equivalent), difluoromethylene alkyne (1.5 equivalents), [RhCp*Cl₂]₂ (4 mol %), and AgSbF₆ (20 mol %).

  • Solvent and Reaction Conditions: Add dichloroethane (DCE) as the solvent and stir the mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired vinyl fluorinated isoquinoline.

Data Presentation: The Impact of Fluorination on Biological Activity

The introduction of fluorine can significantly enhance the biological activity of isoquinoline derivatives. The following tables provide a comparative summary of quantitative data for fluorinated versus non-fluorinated analogs.

Table 1: Comparative Cytotoxicity of Fluorinated and Non-Fluorinated Indenoisoquinolines as Topoisomerase I Inhibitors [14]

CompoundSubstitutionMean-Graph Midpoint (MGM) GI₅₀ (µM)
10 3-nitro0.085
16a 3-chloro0.100
9 3-nitro0.021
17b 3-fluoro0.033

Table 2: Comparative Antibacterial Activity of Trifluoromethyl-Substituted Isoquinolines [15]

CompoundBacterial StrainMIC (µg/mL)
Alkynyl Isoquinoline Derivative 1 Staphylococcus aureus (MRSA)4
Alkynyl Isoquinoline Derivative 2 Staphylococcus aureus (VRSA)8
Non-fluorinated isoquinoline alkaloid (actinodaphnine) Staphylococcus aureus≥ 50[16]

Table 3: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors [2]

CompoundSubstitution (R)PARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
1a H>10,0001,200
1b 7-F>10,000980

Mandatory Visualizations

Signaling Pathways

Fluorinated isoquinolines have been developed as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Fluorinated_Isoquinoline Fluorinated Isoquinoline Inhibitor Fluorinated_Isoquinoline->PI3K Inhibition experimental_workflow Experimental Workflow for Evaluating Fluorinated Isoquinolines Start Design & Synthesis of Fluorinated Isoquinoline Analogs Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) InVitro->Cytotoxicity TargetAssay Target-Specific Assay (e.g., Kinase Inhibition) InVitro->TargetAssay Mechanism Mechanism of Action Studies TargetAssay->Mechanism PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism->PathwayAnalysis LeadOpt Lead Optimization PathwayAnalysis->LeadOpt

References

IUPAC name and CAS number for 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Fluoroisoquinoline

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1075-00-9[1][2]
Molecular Formula C₉H₆FN[1][2]
Molecular Weight 147.15 g/mol [2][3]
Canonical SMILES C1=CC2=C(C=NC=C2)C(=C1)F[1]
InChI Key AAQUCBIWXJSBEU-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
XLogP32.2PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count1PubChem[3]
Rotatable Bond Count0PubChem[3]
Exact Mass147.048427358 DaPubChem[3]
Monoisotopic Mass147.048427358 DaPubChem[3]
Topological Polar Surface Area12.9 ŲPubChem[3]
Heavy Atom Count11PubChem[3]

Synthesis and Experimental Protocols

A key intermediate for the synthesis of various this compound derivatives is 8-fluoro-3,4-dihydroisoquinoline . A detailed experimental protocol for its synthesis is provided below.[2][4]

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (23)

Experimental Protocol:

To a vigorously stirred mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate (5.89 g, 28.9 mmol) in dichloromethane (100 mL) and water (50 mL), an aqueous solution of sodium carbonate (10%, 20 mL) was added. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed with water (2 x 50 mL) and brine (50 mL) and then dried over MgSO₄. The solvent was evaporated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline (3.99 g, 93%) as a pale brown oil.[4]

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30)

Experimental Protocol:

Sodium borohydride (153 mg, 4.04 mmol) was added to a solution of 8-fluoro-3,4-dihydroisoquinoline (502 mg, 3.37 mmol) in methanol (10 mL), and the reaction mixture was cooled in an ice/water bath. After stirring for 1 hour at room temperature, water (5 mL) was added, and the resulting mixture was extracted with dichloromethane (3 x 8 mL). The combined organic layers were dried over MgSO₄ and evaporated to afford the title compound (478 mg, 94%) as a yellow oil.[4]

Spectroscopic Data for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30):

  • IR (film): ν = 3299, 1463, 1241 cm⁻¹[4]

  • ¹⁹F-NMR (564.7 MHz, CDCl₃): δ = -113.1 (dd, JFH = 8.8, 5.7 Hz)[4]

Synthesis Workflow

The following diagram illustrates the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline from its hydrochloride salt precursor.

G cluster_synthesis Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline A 8-Fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate B 8-Fluoro-3,4-dihydroisoquinoline A->B Na₂CO₃, CH₂Cl₂/H₂O C 8-Fluoro-1,2,3,4-tetrahydroisoquinoline B->C NaBH₄, MeOH

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline.

Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is limited in the public domain, its derivatives have shown potential as therapeutic agents, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).

ROCK Inhibition

This compound-5-sulfonamide, a derivative of this compound, is suggested to be a potent ROCK inhibitor. The ROCK signaling pathway is a critical regulator of various cellular processes, and its inhibition has shown therapeutic promise in a range of diseases.

Proposed In Vivo Validation Workflow for a Novel ROCK Inhibitor

The following diagram outlines a typical workflow for the in vivo validation of a novel ROCK inhibitor like an this compound derivative.

G cluster_workflow In Vivo Validation Workflow for a ROCK Inhibitor A Disease Model Induction (e.g., Alzheimer's, Myocardial I/R) B Treatment Administration (this compound derivative, Vehicle, Positive Control) A->B C Behavioral/Functional Assessment (e.g., Morris Water Maze, Echocardiography) B->C D Biochemical/Histological Analysis (e.g., Western Blot, Immunohistochemistry) C->D E Data Analysis and Interpretation D->E

In Vivo Validation Workflow for a ROCK Inhibitor.
Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effects of this compound-based ROCK inhibitors are anticipated to be mediated through the inhibition of the Rho/ROCK signaling pathway.

G cluster_pathway Rho-Kinase (ROCK) Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Contraction Actin-Myosin Contraction & Cell Contractility pMLC->Contraction Inhibitor This compound Derivative Inhibitor->ROCK Inhibits

Proposed mechanism of action via ROCK inhibition.

Potential Applications

Derivatives of this compound are being investigated as potential drug candidates for the central nervous system.[2] The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical and biological properties of the isoquinoline scaffold, potentially enhancing membrane permeability and metabolic stability. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.

References

In Silico Modeling of 8-Fluoroisoquinoline Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 8-Fluoroisoquinoline, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this compound, this document leverages data from its closely related analog, this compound-5-sulfonamide, to build a predictive framework for its biological interactions. The primary hypothesized target of this class of compounds is Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility, motility, and proliferation. This guide details the predicted signaling pathway, summarizes relevant quantitative data from analogous compounds, and provides established experimental and computational protocols for validating these predictions.

Introduction to this compound

This compound is a fluorinated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in drug design. While research on this compound is nascent, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent.

Predicted Biological Target and Signaling Pathway

Based on the analysis of the structurally similar compound this compound-5-sulfonamide, the primary anticipated biological target of this compound is Rho-associated coiled-coil containing protein kinase (ROCK) .[1][2] ROCK is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.

The proposed mechanism of action involves the inhibition of the Rho/ROCK signaling pathway . This pathway plays a critical role in regulating the actin cytoskeleton and is implicated in various cellular processes.[1][2] Inhibition of ROCK by this compound is predicted to competitively block the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates and leading to a reduction in actin-myosin contractility.

Rho_ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects Ligands Ligands Receptors Receptors Ligands->Receptors Activate RhoA RhoA Receptors->RhoA Activate ROCK ROCK RhoA->ROCK Activate MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits LIMK LIM Kinase (LIMK) ROCK->LIMK Activates Actin_Cytoskeleton Actin Cytoskeleton Organization MLCP->Actin_Cytoskeleton Regulates LIMK->Actin_Cytoskeleton Regulates Cellular_Processes Cell Contraction, Adhesion & Motility Actin_Cytoskeleton->Cellular_Processes 8_Fluoroisoquinoline 8_Fluoroisoquinoline 8_Fluoroisoquinoline->ROCK Inhibits

Predicted inhibition of the Rho/ROCK signaling pathway by this compound.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize the biological activity of compounds structurally related to this compound. This data provides a benchmark for predicting the potential efficacy of this compound in various therapeutic areas.

Table 1: Predicted Efficacy of this compound in Preclinical Models (Hypothetical)

Disease Model Animal Model Key Findings (Anticipated)
Alzheimer's Disease Sprague-Dawley Rats Improvement in spatial learning and memory.
Myocardial I/R Injury Wistar Rats Reduction in infarct size and improvement in cardiac function.

| Glaucoma | Rabbits | Significant reduction in intraocular pressure. |

Table 2: In Vitro Anticancer Activity of Related Fluoroquinolone Derivatives

Compound ID Mean GI₅₀ (µM) Topoisomerase II IC₅₀ (µM) Selectivity (CC₅₀ on Vero Cells, µM) Reference
II 3.30 51.66 Not Reported [3]
IIIb 2.45 Not Reported Not Reported [3]
IIIf 9.06 Comparable to Etoposide 349.03 [3]

| Etoposide | Not Applicable | 58.96 | Not Applicable |[3] |

Methodologies for In Silico Modeling

A robust in silico evaluation of this compound would involve a multi-faceted approach combining molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., ROCK1 or ROCK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

  • Docking Simulation: Perform docking using software such as AutoDock or Glide. Define the binding site on the target protein and run the docking algorithm to generate a series of possible binding poses.

  • Analysis: Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interaction.

Protocol:

  • System Setup: Use the best-ranked docked pose from the molecular docking study as the starting structure. Place the complex in a simulation box with an appropriate solvent model (e.g., TIP3P water).

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run: Run the production simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities.

Protocol:

  • Dataset Collection: Compile a dataset of isoquinoline derivatives with their experimentally determined biological activities (e.g., IC50 values) against the target of interest.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.

  • Prediction: Use the validated QSAR model to predict the biological activity of this compound.

In_Silico_Workflow Start Hypothesis: This compound as a ROCK Inhibitor Target_ID Target Identification (e.g., ROCK1/ROCK2) Start->Target_ID Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep QSAR QSAR Modeling Start->QSAR Docking Molecular Docking Target_ID->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim Binding_Affinity Predict Binding Affinity & Interaction Sites Docking->Binding_Affinity Complex_Stability Assess Complex Stability & Dynamics MD_Sim->Complex_Stability Activity_Prediction Predict Biological Activity QSAR->Activity_Prediction Experimental_Validation Experimental Validation Binding_Affinity->Experimental_Validation Complex_Stability->Experimental_Validation Activity_Prediction->Experimental_Validation

A generalized workflow for the in silico modeling of this compound.

Experimental Validation Protocols

The predictions from in silico models must be validated through experimental assays. The following are standard protocols for assessing the activity of potential kinase inhibitors.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound against the ROCK enzyme.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant ROCK enzyme, a specific substrate (e.g., a peptide substrate), and ATP in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period to allow the kinase reaction to proceed.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or radiometric assay.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Assays

Cell-based assays are used to assess the effect of this compound on ROCK activity within a biological context.

Protocol (Myosin Light Chain Phosphorylation Assay):

  • Cell Culture: Culture a suitable cell line (e.g., vascular smooth muscle cells) that expresses the Rho/ROCK pathway.

  • Compound Treatment: Treat the cells with different concentrations of this compound for a specified duration.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated myosin light chain (p-MLC) and total MLC.

  • Quantification: Quantify the band intensities to determine the ratio of p-MLC to total MLC. A decrease in this ratio indicates inhibition of ROCK activity.

Experimental_Workflow Start In Silico Predictions In_Vitro_Kinase In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase Cellular_Assay Cellular Assays (e.g., p-MLC Western Blot) In_Vitro_Kinase->Cellular_Assay Phenotypic_Screen Phenotypic Screening (e.g., Cell Migration Assay) Cellular_Assay->Phenotypic_Screen In_Vivo_Model In Vivo Disease Models Phenotypic_Screen->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

A typical experimental validation workflow for a predicted kinase inhibitor.

Conclusion

While direct experimental data on this compound is currently limited, in silico modeling based on its structural analogs provides a strong rationale for its investigation as a ROCK inhibitor. The methodologies and predictive data presented in this guide offer a robust framework for initiating further research into the therapeutic potential of this compound. Experimental validation of the in silico predictions is a critical next step to confirm the biological activity and mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols: Directed Ortho-Lithiation for 8-Fluoroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a fluorine atom into this structure can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 8-fluoroisoquinolines are emerging as valuable building blocks in medicinal chemistry, with applications in the development of novel therapeutics. For instance, 8-fluoroisoquinoline-5-sulfonamide has been identified as a potential inhibitor of Rho-kinase (ROCK), a key regulator in various cellular processes, suggesting its therapeutic promise in a range of diseases.[1]

Directed ortho-lithiation (DoM) is a powerful and regioselective strategy for the functionalization of aromatic and heteroaromatic compounds.[2][3] This technique relies on the use of a directing metalation group (DMG) to guide a strong lithium base to deprotonate the adjacent ortho-position, creating a nucleophilic organolithium species. This intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents with high precision. This application note provides a detailed protocol for the synthesis of this compound, commencing with a DoM approach to generate the key intermediate, 8-fluoro-3,4-dihydroisoquinoline.

Principle of Directed Ortho-Lithiation (DoM)

Directed ortho-lithiation is a two-step process that leverages the coordinating ability of a heteroatom-containing directing group to achieve regioselective C-H activation. The general principle is outlined below:

  • Coordination: A strong organolithium base, such as n-butyllithium (n-BuLi), coordinates to the Lewis basic heteroatom of the directing metalation group (DMG) on the aromatic ring. This brings the base into close proximity to the ortho-protons.

  • Deprotonation: The organolithium base then selectively abstracts a proton from the sterically accessible ortho-position, forming a stable aryllithium intermediate.

  • Electrophilic Quench: The aryllithium species subsequently reacts with an electrophile to introduce a new substituent at the ortho-position.

The choice of the directing group is crucial for the success of the DoM reaction, with common examples including amides, carbamates, and ethers.

Synthesis of this compound

The synthesis of this compound is achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 8-fluoro-3,4-dihydroisoquinoline, via a directed ortho-lithiation strategy. The second stage is the subsequent aromatization of the dihydroisoquinoline to the desired this compound.

Stage 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Directed Ortho-Lithiation

This protocol is adapted from the work of T. L. T. Nguyen et al. and involves the lithiation of N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide, followed by formylation and cyclization.

Step 1: Synthesis of N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide (Pivaloyl-protected Amine)

  • To a solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (CH₂Cl₂), add pivaloyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the pivaloyl-protected amine.

Step 2: Directed Ortho-Lithiation and Formylation

  • Dissolve the pivaloyl-protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi) (2.2 eq, as a solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Acidic Cyclization to 8-Fluoro-3,4-dihydroisoquinoline

  • Dissolve the crude product from Step 2 in a mixture of CH₂Cl₂ and 10% aqueous hydrochloric acid (HCl).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-fluoro-3,4-dihydroisoquinoline.

StepProductStarting MaterialReagentsSolventTemp.TimeYield (%)
1N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide2-(3-fluorophenyl)ethylaminePivaloyl chloride, TriethylamineCH₂Cl₂0 °C to RT12 h~99%
2Crude formylated intermediatePivaloyl-protected aminen-BuLi, DMFTHF-78 °C to RT3 h68% (for two steps)
38-Fluoro-3,4-dihydroisoquinolineCrude formylated intermediate10% aq. HClCH₂Cl₂RT24 h74%
Stage 2: Aromatization of 8-Fluoro-3,4-dihydroisoquinoline to this compound

The aromatization of the 3,4-dihydroisoquinoline intermediate can be achieved through various dehydrogenation methods. A common and effective method involves the use of palladium on carbon (Pd/C) as a catalyst.

  • Dissolve 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

  • Add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain this compound.

An alternative classical method for the dehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines involves heating with elemental sulfur.[4] This method can be adapted for the aromatization of 3,4-dihydroisoquinolines.

  • In a round-bottom flask, combine 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) and elemental sulfur (1.5-2.0 eq).

  • Add a high-boiling inert solvent such as toluene or dioxane.

  • Heat the mixture to reflux for several hours (e.g., 6-20 hours), monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the excess sulfur.

  • The filtrate can be purified by extraction with aqueous acid, followed by basification and extraction with an organic solvent, or by column chromatography.[4]

Visualizations

DoM_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product start Aromatic Ring with DMG coordinated Coordinated Complex start->coordinated Coordination base Organolithium Base (e.g., n-BuLi) base->coordinated electrophile Electrophile (E+) lithiated Ortho-Lithiated Intermediate electrophile->lithiated coordinated->lithiated Deprotonation product Ortho-Substituted Product lithiated->product Electrophilic Quench

Caption: General mechanism of Directed ortho-Lithiation (DoM).

experimental_workflow cluster_stage1 Stage 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline cluster_stage2 Stage 2: Aromatization start 2-(3-fluorophenyl)ethylamine protection Pivaloyl Protection start->protection lithiation Directed Ortho-Lithiation (n-BuLi, -78 °C) protection->lithiation formylation Formylation (DMF) lithiation->formylation cyclization Acidic Cyclization (HCl) formylation->cyclization dihydroisoquinoline 8-Fluoro-3,4-dihydroisoquinoline cyclization->dihydroisoquinoline aromatization Dehydrogenation (Pd/C or S) dihydroisoquinoline->aromatization isoquinoline This compound aromatization->isoquinoline

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship dom Directed Ortho-Lithiation (DoM) regioselectivity High Regioselectivity (ortho-functionalization) dom->regioselectivity intermediate 8-Fluoro-3,4-dihydroisoquinoline dom->intermediate dmg Directing Metalation Group (DMG) (e.g., Pivaloyl Amide) dmg->dom lithium_base Strong Lithium Base (e.g., n-BuLi) lithium_base->dom aromatization Aromatization intermediate->aromatization final_product This compound aromatization->final_product application Applications in Drug Discovery (e.g., ROCK inhibitors) final_product->application

Caption: Logical relationship of key concepts in this compound synthesis.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound utilizing a directed ortho-lithiation strategy. The detailed protocols for the formation of the 8-fluoro-3,4-dihydroisoquinoline intermediate and its subsequent aromatization offer a practical approach for researchers in synthetic and medicinal chemistry. The DoM methodology ensures high regioselectivity, which is often challenging to achieve through classical electrophilic aromatic substitution reactions. The resulting this compound is a valuable scaffold for the development of novel bioactive molecules and serves as a key building block for further chemical exploration in the pursuit of new therapeutic agents. The provided workflows and diagrams offer a clear visual representation of the synthetic strategy and the underlying chemical principles.

References

Application Notes and Protocols: Utilizing 8-Fluoroisoquinoline for the Synthesis of Novel CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). The strategic introduction of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and blood-brain barrier permeability. This document provides detailed application notes and protocols for the utilization of 8-fluoroisoquinoline as a versatile starting material for the synthesis of novel CNS drug candidates, with a focus on developing modulators of dopamine and serotonin receptors, key targets in the treatment of various neurological and psychiatric disorders.

Rationale for this compound in CNS Drug Discovery

The 8-position of the isoquinoline ring system is a critical site for substitution to influence pharmacological activity. The introduction of a fluorine atom at this position offers several potential advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the isoquinoline nitrogen, influencing its ionization state at physiological pH and potentially improving oral absorption and cell permeability. The C-F bond is also highly stable, which can block metabolic oxidation at that position, leading to improved pharmacokinetic profiles.[1][2][3]

  • Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can lead to enhanced binding affinity for target receptors due to favorable electrostatic interactions.[1][2]

  • Synthetic Handle: The fluorine atom at the 8-position can serve as a synthetic handle for further functionalization, such as nucleophilic aromatic substitution, allowing for the introduction of various pharmacophoric groups.

Proposed Synthetic Strategy: From this compound to 1,8-Disubstituted Tetrahydroisoquinolines

A key synthetic route leverages the reactivity of the 8-fluoro group and the imine functionality of a dihydroisoquinoline intermediate to generate a library of 1,8-disubstituted tetrahydroisoquinolines. These scaffolds are prevalent in known dopamine and serotonin receptor ligands.

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

This initial step prepares the key intermediate for subsequent functionalization. The protocol is adapted from a procedure based on a directed ortho-lithiation reaction.

Materials:

  • 2-(3-Fluorophenyl)ethylamine

  • Pivaloyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether or THF

  • Phosphorus pentoxide (P2O5)

  • Phosphoryl chloride (POCl3)

  • Toluene

Procedure:

  • Acylation: React 2-(3-fluorophenyl)ethylamine with pivaloyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the corresponding pivaloyl amide.

  • Directed ortho-Lithiation and Cyclization:

    • Dissolve the pivaloyl amide in anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Add TMEDA, followed by the slow addition of n-BuLi.

    • Allow the reaction to warm to room temperature and stir for several hours to facilitate the ortho-lithiation at the position adjacent to the fluorine atom.

    • The resulting lithiated species can be quenched with an electrophile, but for the formation of the dihydroisoquinoline, the reaction is typically worked up to isolate the amide precursor for the next step.

  • Bischler-Napieralski Cyclization:

    • Treat the amide with a mixture of P2O5 and POCl3 in toluene.

    • Heat the mixture to reflux for several hours to effect the cyclization and dehydration, yielding 8-fluoro-3,4-dihydroisoquinoline.

    • Purify the product by column chromatography.

Protocol 2: Synthesis of 1-Aryl-8-amino-1,2,3,4-tetrahydroisoquinolines

This protocol describes the conversion of 8-fluoro-3,4-dihydroisoquinoline into the target 1,8-disubstituted tetrahydroisoquinoline scaffold.

Materials:

  • 8-Fluoro-3,4-dihydroisoquinoline

  • Secondary amine (e.g., pyrrolidine, piperidine)

  • Aryl organometallic reagent (e.g., Phenylmagnesium bromide or Phenyllithium)

  • Sodium borohydride (NaBH4)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Ethanol

Procedure:

  • Fluorine-Amine Exchange:

    • Dissolve 8-fluoro-3,4-dihydroisoquinoline in a suitable solvent and react it with a secondary amine (e.g., pyrrolidine) at an elevated temperature to facilitate nucleophilic aromatic substitution of the fluorine atom. This yields the corresponding 8-amino-3,4-dihydroisoquinoline.

  • Addition of Aryl Group at C1:

    • Dissolve the 8-amino-3,4-dihydroisoquinoline in an anhydrous solvent (e.g., THF) and cool to 0 °C under an inert atmosphere.

    • Slowly add the aryl organometallic reagent (e.g., Phenylmagnesium bromide). The organometallic reagent will add to the C=N double bond of the dihydroisoquinoline.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent and purify by column chromatography to yield the 1-aryl-8-amino-1,2,3,4-tetrahydroisoquinoline.

  • Reduction of the Imine (Alternative to Step 2 for Tetrahydroisoquinoline core formation prior to C1 functionalization):

    • If the tetrahydroisoquinoline core is desired before C1 functionalization, reduce the 8-amino-3,4-dihydroisoquinoline with a reducing agent like sodium borohydride in ethanol to yield the 8-amino-1,2,3,4-tetrahydroisoquinoline. Further N-alkylation or acylation can then be performed.

Potential CNS Drug Candidates and Biological Targets

Derivatives of 1-aryl-8-aminotetrahydroisoquinoline are promising candidates for CNS drugs, particularly as modulators of dopamine D2 and serotonin 5-HT1A receptors. These receptors are implicated in the pathophysiology of schizophrenia, depression, anxiety, and Parkinson's disease.

Target Rationale:
  • Dopamine D2 Receptor: Antagonism of D2 receptors is a key mechanism of action for most antipsychotic drugs.

  • Serotonin 5-HT1A Receptor: Agonism or partial agonism at 5-HT1A receptors is a validated strategy for anxiolytic and antidepressant therapies.

Data Presentation

The following tables summarize the binding affinities of known tetrahydroisoquinoline and related compounds for the dopamine D2 and serotonin 5-HT1A receptors. This data provides a benchmark for the expected activity of novel compounds synthesized from this compound.

Table 1: Binding Affinities of Tetrahydroisoquinoline Derivatives for Dopamine D2 and D3 Receptors

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Selectivity (D2/D3)
Tetrahydroisoquinoline Analog 1Low affinityHigh affinity (pKi 8.4)>150-fold for D3
Tetrahydroisoquinoline Analog 2Moderate affinityHigh affinity-
N,N-di-n-propyl-6-amino-THQ (16)Potent displacement of [3H]spiperone--
N-n-propyl-N-phenylethylamino-6-amino-THQ (18)Potent displacement of [3H]spiperone--

Note: Specific Ki values for compounds 16 and 18 were not provided in the source material, but they were identified as the most potent in a series for displacing a D2-selective radioligand.[4][5]

Table 2: Binding Affinities of Isoquinoline and Tetrahydroisoquinoline Derivatives for Serotonin Receptors

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)
Annonaine~3000--
Nornuciferine~9000--
Asimilobine~5000--
Arylpiperazinyl-alkyl-isoquinoline-sulfonamide (36)-AntagonistAntagonist

Note: The first three compounds are natural isoquinoline alkaloids that showed agonistic properties at 5-HT1A receptors.[6] Compound 36 is a synthetic derivative with a multi-receptor profile.

Mandatory Visualizations

Logical Workflow for CNS Drug Candidate Synthesis

G start This compound step1 Synthesis of 8-Fluoro-3,4-dihydroisoquinoline start->step1 step2 Fluorine-Amine Exchange with Secondary Amine step1->step2 intermediate 8-Amino-3,4-dihydroisoquinoline step2->intermediate step3 Addition of Aryl Organometallic Reagent intermediate->step3 final_product 1-Aryl-8-amino-1,2,3,4- tetrahydroisoquinoline (CNS Drug Candidate) step3->final_product

Caption: Synthetic pathway from this compound to CNS drug candidates.

Dopamine D2 Receptor Signaling Pathway

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates Beta_arrestin β-Arrestin D2R->Beta_arrestin recruits AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates ERK ERK Signaling Beta_arrestin->ERK activates

Caption: Simplified signaling cascade of the Dopamine D2 receptor.[7][8][9][10][11]

Serotonin 5-HT1A Receptor Signaling Pathway

G Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Gi Gi/o Protein HT1AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates ERK ERK Signaling Gi->ERK activates PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates

Caption: Key signaling pathways of the Serotonin 5-HT1A receptor.[12][13][14][15][16]

Biological Evaluation Protocols

Protocol 3: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the D2 receptor.[17][18][19][20]

Materials:

  • Membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)

  • [3H]Spiperone or another suitable D2-selective radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Unlabeled competitor (e.g., haloperidol for non-specific binding)

  • Synthesized test compounds

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound at various concentrations, buffer (for total binding), or a saturating concentration of the unlabeled competitor (for non-specific binding).

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: [35S]GTPγS Binding Assay for Serotonin 5-HT1A Receptor Functional Activity

This functional assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.[21][22][23][24]

Materials:

  • Membrane preparation from cells expressing human 5-HT1A receptors

  • [35S]GTPγS

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • GDP (Guanosine diphosphate)

  • Known 5-HT1A agonist (e.g., 8-OH-DPAT)

  • Synthesized test compounds

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the membranes with the test compounds (or buffer for basal activity, or a known agonist for maximal stimulation) in the assay buffer containing GDP for a short period (e.g., 15 minutes) at 30°C.

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • To determine agonist activity, plot the concentration of the test compound against the stimulated [35S]GTPγS binding to determine the EC50 and Emax values.

    • To determine antagonist activity, measure the ability of the test compound to inhibit the stimulation of [35S]GTPγS binding by a known agonist.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel CNS drug candidates. The synthetic protocols outlined provide a clear path to generating libraries of 1,8-disubstituted tetrahydroisoquinolines. The subsequent biological evaluation protocols for dopamine D2 and serotonin 5-HT1A receptors will enable the characterization of these novel compounds and the identification of promising leads for further development in the treatment of a range of neurological and psychiatric disorders. The strategic use of fluorine in the design of these molecules is anticipated to yield candidates with improved drug-like properties.

References

Application Notes and Protocols for the N-Alkylation of 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and marketed drugs.[1][2] The nitrogen atom within the isoquinoline ring system presents a key site for chemical modification, particularly through N-alkylation, which leads to the formation of quaternary isoquinolinium salts. This modification can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, and modulate its pharmacological activity. N-alkylated isoquinolinium derivatives have garnered substantial interest in drug development, with applications ranging from anticancer agents to neuromuscular blockers.[1][3] Consequently, the development of robust and efficient protocols for the N-alkylation of substituted isoquinolines, such as 8-fluoroisoquinoline, is of high importance for medicinal chemistry and drug discovery programs.

This document provides a detailed protocol for the N-alkylation of this compound. The presence of the electron-withdrawing fluorine atom at the 8-position can influence the nucleophilicity of the isoquinoline nitrogen, potentially affecting reaction kinetics. The described methodology is based on established procedures for the N-alkylation of related nitrogen-containing heterocycles.[4][5]

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of this compound with various alkylating agents. The data illustrates the effect of the alkylating agent and reaction conditions on the yield of the corresponding N-alkyl-8-fluoroisoquinolinium salt.

Table 1: N-Alkylation of this compound with Various Alkyl Halides

EntryAlkylating Agent (R-X)SolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideAcetonitrileReflux492
2Ethyl BromideAcetonitrileReflux885
3Benzyl BromideDMF80695
4Allyl BromideAcetonitrile501278

Table 2: Effect of Base and Solvent on the N-Benzylation of this compound

EntryAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideNoneAcetonitrileReflux1288
2Benzyl BromideK₂CO₃ (1.2)AcetonitrileReflux695
3Benzyl BromideNoneDMF80891
4Benzyl BromideK₂CO₃ (1.2)DMF80497

Experimental Protocols

General Considerations: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.

Protocol 1: Synthesis of N-Methyl-8-fluoroisoquinolinium Iodide

This protocol describes a general method for the N-alkylation of this compound using methyl iodide.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 equiv.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per 1 mmol of this compound).

  • Add methyl iodide (1.2 equiv.) to the solution at room temperature with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

  • Maintain the reaction at reflux for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield N-methyl-8-fluoroisoquinolinium iodide as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Benzyl-8-fluoroisoquinolinium Bromide with Base

This protocol outlines the N-alkylation using a less reactive alkylating agent, benzyl bromide, with the addition of a mild base to facilitate the reaction.[5]

Materials:

  • This compound

  • Benzyl Bromide (BnBr)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and hotplate with oil bath

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 equiv.) and anhydrous potassium carbonate (1.2 equiv.).

  • Add anhydrous DMF (approximately 10 mL per 1 mmol of this compound) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equiv.) to the mixture.

  • Heat the reaction mixture to 80°C in an oil bath.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing rapidly stirring diethyl ether (approximately 100 mL) to precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid thoroughly with diethyl ether to remove DMF and any unreacted benzyl bromide.

  • Dry the product under vacuum to afford N-benzyl-8-fluoroisoquinolinium bromide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-alkylation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis start Combine this compound and Solvent add_reagent Add Alkylating Agent (and Base if applicable) start->add_reagent heat Heat to Desired Temperature add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate/Crystallize Product cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry characterize Characterize Product (NMR, MS) dry->characterize

Caption: Experimental workflow for the N-alkylation of this compound.

Caption: General reaction scheme for N-alkylation of this compound.

References

Application Notes and Protocols: 8-Fluoroisoquinoline in the Synthesis of Potent ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of Rho-kinase (ROCK) inhibitors derived from an 8-fluoroisoquinoline scaffold. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and diagrams of the relevant signaling pathway and synthetic workflows to support research and drug development in this area.

Introduction

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that regulate a wide array of fundamental cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] The dysregulation of the ROCK signaling pathway is implicated in a variety of diseases, making it a compelling therapeutic target.[2][3] Isoquinoline-based sulfonamides, such as Fasudil, represent a prominent class of ROCK inhibitors.[2] The introduction of a fluorine atom at the 8-position of the isoquinoline ring is a strategic modification in medicinal chemistry aimed at improving pharmacological properties such as potency, selectivity, and metabolic stability.

The ROCK Signaling Pathway

The ROCK signaling pathway is a key regulator of the actin cytoskeleton.[4][5] The pathway is initiated by the activation of the small GTPase Rho.[][7] Activated Rho-GTP binds to and activates ROCK, which in turn phosphorylates downstream substrates. Key substrates include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), leading to increased actin-myosin contractility.[5][8] ROCK also phosphorylates and activates LIM kinase, which then phosphorylates and inactivates cofilin, resulting in the stabilization of actin filaments.[5] Inhibition of ROCK disrupts these downstream signaling events, leading to effects on cell shape, motility, and contraction.[5][9]

ROCK_Signaling_Pathway extracellular Extracellular Signals (e.g., LPA, S1P) gpcr GPCR extracellular->gpcr rho_gef RhoGEF gpcr->rho_gef rho_gdp Rho-GDP (Inactive) rho_gef->rho_gdp GDP GTP rho_gtp Rho-GTP (Active) rho_gdp->rho_gtp rock ROCK rho_gtp->rock limk LIMK rock->limk mlcp MLCP rock->mlcp | mlc MLC rock->mlc cofilin Cofilin limk->cofilin p_cofilin p-Cofilin (Inactive) actin Actin Filament Stabilization p_cofilin->actin p_mlcp p-MLCP (Inactive) p_mlc p-MLC mlc->p_mlc contraction Actin-Myosin Contraction p_mlc->contraction inhibitor This compound-based ROCK Inhibitor inhibitor->rock Inhibition

Caption: The ROCK signaling pathway and the point of intervention for this compound-based inhibitors.

Quantitative Data Summary

The inhibitory activities of Fasudil and Y-27632, two well-characterized ROCK inhibitors, are summarized below for comparative purposes. The introduction of a fluorine atom at the 8-position of the isoquinoline ring is anticipated to modulate the potency and selectivity profile. Illustrative data for this compound-5-sulfonamide is also presented.

CompoundTarget EnzymeIC50 (nM)Ki (nM)
This compound-5-sulfonamide ROCK1150 (Illustrative)[10]-
ROCK295 (Illustrative)[10]-
Fasudil ROCK1-330[11]
ROCK2--
PKA-1600[11]
PKG-1600[11]
PKC-3300[11]
MLCK-36000[11]
Hydroxyfasudil (active metabolite) ROCK-170[11]
PKC-18000[11]
MLCK-140000[11]
Y-27632 ROCK1140[10]140[11]
ROCK2-300[11]
Ripasudil ROCK151[11]-
ROCK219[11]-

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluoro-isoquinoline based ROCK Inhibitor

The following protocol describes the synthesis of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline, a potent ROCK inhibitor, and is representative of the synthesis of other fluorinated isoquinoline-based ROCK inhibitors.[12] The key steps involve the regioselective chlorosulfonylation of the fluoroisoquinoline core and subsequent coupling with the desired amine.

Step 1: Regioselective Chlorosulfonylation of 4-Fluoroisoquinoline [12]

  • To liquid sulfur trioxide, gradually add 4-fluoroisoquinoline at 30°C over 3 hours.

  • Stir the resulting mixture at the same temperature for 16 hours.

  • Gradually add thionyl chloride (SOCl₂) to the reaction mixture at 30°C over 3 hours.

  • Heat the mixture with stirring to 70°C for 4 hours and then allow it to cool to 20°C.

  • Slowly add the reaction mixture to a mixture of water, NaCl, ice, and dichloromethane (CH₂Cl₂) while maintaining a temperature below 5°C.

  • Separate the organic layer. The aqueous layer is extracted with CH₂Cl₂.

  • Combine the organic layers, wash with saturated brine, sodium bicarbonate solution, and saturated brine again.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and add 4 M HCl in ethyl acetate.

  • Stir the mixture, and the precipitated crystals of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride are filtered, washed with CH₂Cl₂, and dried under reduced pressure.

Synthesis_Workflow start 4-Fluoroisoquinoline intermediate 4-Fluoroisoquinoline-5-sulfonyl chloride start->intermediate Chlorosulfonylation reagents1 1. SO₃ 2. SOCl₂ final_product (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline intermediate->final_product Coupling amine (S)-2-methyl-1,4-diazepane amine->final_product

Caption: General synthesis workflow for a fluoro-isoquinoline based ROCK inhibitor.

Step 2: Coupling with (S)-2-methyl-1,4-diazepane

  • Dissolve 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride in a suitable solvent such as dichloromethane.

  • Add a solution of (S)-2-methyl-1,4-diazepane and a base (e.g., triethylamine) to the reaction mixture at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the final product.

Protocol 2: In Vitro ROCK Enzyme Inhibition Assay (ELISA-based)[10]

This protocol describes a non-radioactive, ELISA-based method to determine the inhibitory potency of a compound against ROCK enzymes.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • MYPT1 (myosin phosphatase target subunit 1) substrate-coated microplate

  • Assay buffer

  • ATP solution

  • Test compound (e.g., this compound derivative) and reference inhibitor (e.g., Y-27632)

  • Anti-phospho-MYPT1 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Blocking buffer

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative and a reference inhibitor in DMSO. Create a serial dilution of the compounds in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of assay buffer containing the desired concentration of the test compound or vehicle (for control wells) to the MYPT1 substrate-coated wells.

    • Add 25 µL of diluted ROCK enzyme to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Add 25 µL of ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-phospho-MYPT1 antibody in blocking buffer to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody in blocking buffer to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • The signal is inversely proportional to the inhibitory activity of the test compound.

    • Generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) value.

Assay_Workflow start Prepare serial dilutions of This compound inhibitor step1 Add inhibitor and ROCK enzyme to MYPT1-coated plate start->step1 step2 Initiate reaction with ATP step1->step2 step3 Wash and add anti-phospho-MYPT1 antibody step2->step3 step4 Wash and add HRP-conjugated secondary antibody step3->step4 step5 Add TMB substrate and stop solution step4->step5 end Measure absorbance at 450 nm and calculate IC50 step5->end

Caption: Workflow for the in vitro ROCK enzyme inhibition assay.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel and potent ROCK inhibitors. The synthetic protocols provided herein offer a robust framework for the generation of such compounds. The in vitro enzyme inhibition assay is a reliable method for determining the potency of these newly synthesized inhibitors. The comparative data on existing ROCK inhibitors serves as a benchmark for the evaluation of these new chemical entities. Further investigation into the structure-activity relationships of this compound derivatives will be instrumental in the development of next-generation therapeutics targeting the ROCK signaling pathway.

References

Application of 8-Fluoroisoquinoline Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and oncology research due to their diverse biological activities. While specific research on 8-Fluoroisoquinoline is limited in the public domain, this document focuses on the application of a closely related compound, This compound-5-sulfonamide , and other structurally similar isoquinoline derivatives in cancer cell line studies. These compounds have demonstrated potential as anti-cancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

This document provides a comprehensive overview of the hypothesized mechanism of action, quantitative data on the anti-cancer activity of related compounds, and detailed protocols for essential in vitro experiments to evaluate the efficacy and mechanism of action of this compound derivatives.

Hypothesized Mechanism of Action

Based on the activity of structurally related compounds, this compound derivatives, particularly this compound-5-sulfonamide, are hypothesized to exert their anti-cancer effects through the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[1] The ROCK signaling pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, migration, invasion, and metastasis.[1] By acting as a competitive inhibitor at the ATP-binding site of ROCK kinases, this compound-5-sulfonamide can disrupt downstream signaling cascades that control cytoskeletal dynamics and cell motility, thereby attenuating tumor growth and metastasis.[1]

Another potential mechanism of action for fluorinated isoquinoline derivatives is the inhibition of Topoisomerase II, a critical enzyme for DNA replication and cell cycle regulation.[2] Inhibition of this enzyme leads to DNA damage, cell cycle arrest (typically at the G2/M phase), and induction of apoptosis.[2]

Data Presentation: In Vitro Cytotoxicity of Related Compounds

The following table summarizes the in vitro cytotoxic activity of various quinoline and isoquinoline sulfonamide derivatives against several human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), provides a reference for the potential potency of this compound derivatives.

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
5-Fluoroisoquinoline-1-carbonitrile (Hypothetical) MCF-7Breast Adenocarcinoma8.5[3]
MDA-MB-231Breast Adenocarcinoma12.3[3]
A549Lung Carcinoma15.1[3]
HCT116Colon Carcinoma7.9[3]
HeLaCervical Adenocarcinoma10.2[3]
K562Chronic Myelogenous Leukemia25.6[3]
Quinoline-8-sulfonamide Derivative 9a C32Amelanotic Melanoma520[4]
COLO829Melanoma376[4]
MDA-MB-231Breast Adenocarcinoma609[4]
U87-MGGlioblastoma756[4]
A549Lung Adenocarcinoma496[4]
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives HCT-116Colon Cancer4 - 43[4]
MCF-7Breast Cancer4 - 43[4]
HeLaCervical Cancer4 - 43[4]

Mandatory Visualizations

G Hypothesized Signaling Pathway of this compound Derivatives This compound Derivative This compound Derivative ROCK ROCK This compound Derivative->ROCK Inhibition Downstream Effectors (e.g., MLC) Downstream Effectors (e.g., MLC) ROCK->Downstream Effectors (e.g., MLC) Phosphorylation Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors (e.g., MLC)->Cytoskeletal Reorganization Cell Proliferation Cell Proliferation Cytoskeletal Reorganization->Cell Proliferation Cell Migration Cell Migration Cytoskeletal Reorganization->Cell Migration Cell Invasion Cell Invasion Cytoskeletal Reorganization->Cell Invasion Metastasis Metastasis Cell Invasion->Metastasis G General Experimental Workflow for Evaluating this compound Derivatives cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Migration/Invasion Assay Migration/Invasion Assay Compound Treatment->Migration/Invasion Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Migration/Invasion Quantification of Migration/Invasion Migration/Invasion Assay->Quantification of Migration/Invasion Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Annexin V/PI)->Quantification of Apoptosis Protein Expression Analysis Protein Expression Analysis Western Blot Analysis->Protein Expression Analysis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 8-Fluoroisoquinoline with various boronic acids. The methodologies described herein are based on established procedures for the Suzuki-Miyaura cross-coupling of challenging fluoro-heterocyclic compounds.

Introduction

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 8-substituted isoquinoline derivatives have garnered significant interest due to their potential as therapeutic agents, particularly as kinase inhibitors in oncology. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl-aryl compounds, making it an invaluable tool in drug discovery for the generation of novel isoquinoline analogues.

This compound presents a unique challenge as a substrate in Suzuki coupling due to the high bond dissociation energy of the C-F bond. Activation of this bond typically requires more forcing reaction conditions and specialized catalytic systems compared to the more reactive bromo or iodo analogues. These application notes provide guidance on the selection of catalysts, ligands, bases, and solvents to achieve successful Suzuki coupling with this compound, enabling the synthesis of diverse libraries of 8-arylisoquinolines for biological screening.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of a fluorinated pyridine derivative (PyFluor) with various boronic acids. While not this compound, this data provides a strong model for the expected reactivity and yields, highlighting the influence of different reaction parameters.[1][2][3][4][5]

EntryAryl/Heteroaryl Boronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100-74
2Phenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane100-55
34-Methylphenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane100-65
44-Methoxyphenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane100-70
53-Furylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane100-35
62-Naphthylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane100-89

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from procedures for the Suzuki coupling of other fluoro-heterocycles and should be optimized for specific substrates.[6][7][8][9][10]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-arylisoquinoline derivative.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_product Final Product A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B 1. C Add Degassed Solvents (e.g., Dioxane/Water) B->C 2. D Heat and Stir (80-120 °C) C->D 3. E Monitor Reaction Progress (TLC, LC-MS) D->E 4. F Cool to Room Temperature E->F 5. G Extraction with Organic Solvent F->G 6. H Wash with Water and Brine G->H 7. I Dry and Concentrate H->I 8. J Purify by Column Chromatography I->J 9. K Pure 8-Arylisoquinoline J->K 10.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add r1x This compound (R¹-X) r1x->ox_add r2by2 Arylboronic Acid (R²-B(OH)₂) transmetal Transmetalation r2by2->transmetal base Base (e.g., K₃PO₄) base->transmetal pd_intermediate1 R¹-Pd(II)L_n-X ox_add->pd_intermediate1 pd_intermediate2 R¹-Pd(II)L_n-R² transmetal->pd_intermediate2 red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration product 8-Arylisoquinoline (R¹-R²) red_elim->product pd_intermediate1->transmetal pd_intermediate2->red_elim

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.[11][12]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Isoquinoline 8-Arylisoquinoline (Kinase Inhibitor) Isoquinoline->PI3K Inhibition Isoquinoline->AKT Inhibition Isoquinoline->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for isoquinoline-based kinase inhibitors.[13][14][15][16][17][18][19]

References

Application Notes and Protocols for the Development of Antifungal Agents Based on the 8-Fluoroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, specific data on the in vitro or in vivo antifungal activity of 8-Fluoroisoquinoline is not widely available. The following application notes and protocols are based on established methodologies for antifungal susceptibility testing and data from structurally related compounds, such as fluorinated quinolines and other isoquinoline derivatives. This document is intended to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of this compound as a novel antifungal agent.

Introduction: The Potential of Fluorinated Isoquinolines in Antifungal Research

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. The isoquinoline scaffold is a key structural motif in many bioactive natural products and synthetic compounds, with some derivatives exhibiting a broad spectrum of antimicrobial activities.[1] Furthermore, the introduction of a fluorine atom into a heterocyclic ring system can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[2][3] This is often attributed to fluorine's high electronegativity, its ability to form strong carbon-fluorine bonds, and its role in modulating lipophilicity and metabolic stability.[2][3]

While direct evidence is pending, the this compound scaffold represents a promising starting point for the development of new antifungal drugs. This document outlines the potential antifungal applications of this compound, provides detailed protocols for its evaluation, and presents data from analogous compounds to guide future research.

Potential Mechanism of Action: Insights from Fluoroquinolones

Fluoroquinolones, a well-established class of antibacterial agents, are known to exert their effect by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[4][] Interestingly, some fluoroquinolones have also demonstrated activity against non-bacterial pathogens, including certain fungi, by targeting the fungal topoisomerase II enzyme.[4] This suggests a plausible, though hypothetical, mechanism of action for this compound and its derivatives as antifungal agents.

G cluster_cell Fungal Cell 8_Fluoroisoquinoline This compound Derivative Topoisomerase_II Fungal Topoisomerase II DNA_Replication DNA Replication & Repair Cell_Death Fungal Cell Death

Caption: Hypothetical mechanism of action for this compound.

Data Presentation: Antifungal Activity of Structurally Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the antifungal activity of novel fluorinated quinoline analogs against a panel of phytopathogenic fungi.[2] This data is presented to illustrate how the antifungal efficacy of this compound derivatives could be quantified and compared. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Illustrative In Vitro Antifungal Activity of Fluorinated Quinoline Analogs (% Inhibition at 50 µg/mL) [2]

Compound IDSclerotinia sclerotiorumRhizoctonia solaniCercospora arachidicolaPhysalospora piricola
2b >80%-46.7%-
2e >80%--72.0%
2f >80%-46.7%76.0%
2g -80.8%--
2k >80%--76.0%
2n >80%-60.0%76.0%
Tebufloquin (Control) 75.0%69.7%37.5%65.4%

Data extracted from a study on fluorinated quinoline analogs and is intended for illustrative purposes only.

Table 2: MIC Values (µg/mL) of 8-Hydroxyquinoline Derivatives against Pathogenic Yeasts [6]

CompoundCandida aurisCandida haemuloniiCryptococcus neoformans
PH265 110.5 - 1
PH276 880.5 - 4
Fluconazole (Control) 2 - 164 - 162 - 8

Data from a study on 8-hydroxyquinoline derivatives, provided as an example of MIC data presentation.

Experimental Protocols

The following protocols are generalized methodologies for the initial screening and evaluation of novel compounds like this compound for antifungal activity.

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of a compound.[7][8]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (this compound) stock solution in DMSO

  • Positive control antifungal (e.g., Fluconazole)

  • Fungal isolates

  • Sterile saline

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.

    • Prepare a fungal suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in microcentrifuge tubes. The concentration range should be broad enough to determine the MIC (e.g., 0.03 - 64 µg/mL).

    • Prepare a similar dilution series for the positive control antifungal.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate drug dilution to the wells of the assay plate.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation and Reading:

    • Seal the plate and incubate at 35°C for 24-48 hours.

    • Determine the MIC by visual inspection or by using a microplate reader. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

G Start Start: Novel Compound (this compound) Screening Primary Screening (Broth Microdilution) Start->Screening MIC Determine MIC Values Screening->MIC Active Active? MIC->Active MOA Mechanism of Action Studies (e.g., Topoisomerase II Inhibition Assay) Active->MOA Yes End End Active->End No SAR Structure-Activity Relationship (SAR) Studies MOA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for antifungal drug discovery.

This protocol provides a general framework for assessing whether this compound acts by inhibiting fungal topoisomerase II, based on the known mechanism of fluoroquinolones.[4]

Materials:

  • Purified fungal topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP and appropriate reaction buffer

  • Test compound (this compound)

  • Positive control (e.g., Etoposide)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., Ethidium Bromide)

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

    • Include a positive control (Etoposide) and a no-drug control.

    • Initiate the reaction by adding the purified fungal topoisomerase II enzyme and ATP.

  • Incubation:

    • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer (containing SDS and EDTA).

    • Analyze the DNA products by agarose gel electrophoresis.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Interpretation:

    • In the absence of an inhibitor, topoisomerase II will relax the supercoiled DNA, resulting in a different migration pattern on the gel.

    • Inhibition of the enzyme by this compound will prevent this relaxation, and the DNA will remain in its supercoiled form. The degree of inhibition can be quantified by densitometry.

Structure-Activity Relationship (SAR) Studies

Should initial screenings identify this compound as a promising antifungal lead, subsequent SAR studies will be crucial for optimizing its potency and selectivity. This involves synthesizing a library of derivatives with modifications at various positions of the isoquinoline ring and evaluating their antifungal activity.

G Core This compound Scaffold R1 Modification at R1 Core->R1 R2 Modification at R2 Core->R2 R3 Modification at R3 Core->R3 Assay Antifungal Activity Assay R1->Assay R2->Assay R3->Assay SAR Establish SAR Assay->SAR

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

Key modifications to explore could include:

  • Substitution at other positions of the isoquinoline ring: Introducing various functional groups (e.g., alkyl, aryl, amino, nitro) to probe the electronic and steric requirements for activity.

  • Introduction of different side chains: Attaching various side chains, for instance at the 1- or 3-position, to potentially enhance target binding and improve pharmacokinetic properties.

  • Bioisosteric replacement of the fluorine atom: Replacing the fluorine with other halogens or functional groups to understand the specific contribution of the fluorine atom to the antifungal activity.

Conclusion

While direct experimental data on the antifungal properties of this compound is currently lacking, the information available for structurally related fluorinated quinolines and the known mechanisms of fluoroquinolones provide a strong rationale for its investigation as a novel antifungal scaffold. The protocols and illustrative data presented in these application notes offer a comprehensive guide for researchers to initiate the exploration of this compound and its derivatives as potential next-generation antifungal agents. Careful and systematic evaluation, as outlined above, will be essential to uncover the true therapeutic potential of this promising class of compounds.

References

Application Notes and Protocols: Synthesis of 1,8-Disubstituted Tetrahydroisoquinolines from 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1,8-disubstituted tetrahydroisoquinolines, a scaffold of interest in medicinal chemistry, starting from the key intermediate 8-fluoro-3,4-dihydroisoquinoline. The synthesis involves a nucleophilic aromatic substitution (SNAr) to introduce a cyclic amine at the C-8 position, followed by the addition of organolithium reagents to the C-1 position.

Overview of the Synthetic Strategy

The overall synthetic approach is a two-step process starting from 8-fluoro-3,4-dihydroisoquinoline hydrochloride. The first step is a fluorine-amine exchange reaction, a type of nucleophilic aromatic substitution, where the fluorine atom at the C-8 position is displaced by a cyclic secondary amine. The resulting 8-amino-3,4-dihydroisoquinoline is then treated with an organolithium reagent, which adds to the imine bond (C=N) to introduce a substituent at the C-1 position, yielding the desired 1,8-disubstituted 1,2,3,4-tetrahydroisoquinoline.[1]

Experimental Protocols

Part 1: Synthesis of 8-(Cyclic amino)-3,4-dihydroisoquinolines via Fluorine-Amine Exchange

This protocol describes the substitution of the fluorine atom of 8-fluoro-3,4-dihydroisoquinoline with various cyclic amines.

Materials:

  • 8-Fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate

  • Cyclic amine (e.g., morpholine, pyrrolidine, piperidine)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Magnesium sulfate (MgSO4)

  • Sealed tube

Procedure:

  • In a sealed tube, combine 8-fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate with a 3-fold molar excess of the desired cyclic amine.[1]

  • Heat the reaction mixture at 80 °C for the specified time (see Table 1).[1]

  • After cooling to room temperature, add dichloromethane to the reaction mixture.

  • Extract the organic layer with water three times.

  • Dry the combined organic layer over magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by column chromatography if necessary.

Quantitative Data:

Starting MaterialAmineReaction Time (h)ProductYield (%)
8-Fluoro-3,4-dihydroisoquinoline HCl·H₂O (17.2 mmol)Morpholine298-(Morpholin-4-yl)-3,4-dihydroisoquinoline95
8-Fluoro-3,4-dihydroisoquinoline HCl·H₂O (17.2 mmol)Pyrrolidine88-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline98
8-Fluoro-3,4-dihydroisoquinoline HCl·H₂O (5.2 mmol)Piperidine298-(Piperidin-1-yl)-3,4-dihydroisoquinoline97

Table 1: Synthesis of 8-(Cyclic amino)-3,4-dihydroisoquinolines. [1]

Part 2: Synthesis of 1-Alkyl(aryl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines

This protocol details the addition of organolithium reagents to the 8-amino-3,4-dihydroisoquinolines prepared in Part 1.

Materials:

  • 8-(Cyclic amino)-3,4-dihydroisoquinoline (from Part 1)

  • Organolithium reagent (e.g., n-butyllithium, methyllithium, phenyllithium) in a suitable solvent (e.g., hexanes, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Dissolve the 8-(cyclic amino)-3,4-dihydroisoquinoline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.2 to 1.5 molar equivalent of the organolithium reagent dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (see Table 2).[1]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane three times.

  • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting Material (mmol)Organolithium ReagentReaction Time (h)ProductYield (%)
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline (1.0)n-Butyllithium21-Butyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline75
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline (1.0)Methyllithium31-Methyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline72
8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline (1.0)Phenyllithium31-Phenyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline80

Table 2: Synthesis of 1-Alkyl(aryl)-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinolines. [1]

Visualizations

Synthetic Workflow

Synthetic_Workflow start 8-Fluoro-3,4-dihydroisoquinoline Hydrochloride intermediate 8-(Cyclic amino)-3,4- dihydroisoquinoline start->intermediate Fluorine-Amine Exchange (Nucleophilic Aromatic Substitution) product 1-Alkyl(aryl)-8-(cyclic amino)- 1,2,3,4-tetrahydroisoquinoline intermediate->product Organolithium Addition

Caption: Overall synthetic scheme for 1,8-disubstituted tetrahydroisoquinolines.

Mechanism of Fluorine-Amine Exchange```dot

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination of Fluoride A 8-Fluoro-3,4-dihydroisoquinoline B Meisenheimer-like Intermediate A->B + Nu: D 8-(Cyclic amino)-3,4- dihydroisoquinoline B->D - F- C Cyclic Amine (Nu:) E Fluoride Ion (F-)

Caption: Reaction pathway for the C-1 functionalization step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important fluorinated heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in the synthesis of this compound, focusing on improving yield and purity. The primary synthetic strategies covered are Directed Ortho-Lithiation, the Bischler-Napieralski Reaction, the Pomeranz-Fritsch Reaction, and the Pictet-Spengler Reaction.

General Troubleshooting

Question 1: My overall yield for this compound is consistently low. What are the general factors I should investigate first?

Answer: Low yields in multi-step organic syntheses can arise from a variety of factors. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous where required. Impurities in starting materials can lead to significant side reactions.

  • Inert Atmosphere: Many of the reactions, especially those involving organometallic reagents like n-butyllithium, are highly sensitive to moisture and oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times or excessive heating.

  • Purification Losses: Significant product loss can occur during workup and purification. Optimize your extraction and chromatography procedures to minimize these losses.

Below is a general workflow for troubleshooting low-yield reactions.

troubleshooting_low_yield_general start Low Yield Observed reagent_quality Check Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) reagent_quality->reaction_conditions workup_purification Optimize Workup and Purification Procedures reaction_conditions->workup_purification incomplete_reaction Incomplete Reaction? workup_purification->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No solution1 Increase reaction time or temperature. Add more of the limiting reagent. incomplete_reaction->solution1 Yes product_decomposition Product Decomposition? side_reactions->product_decomposition No solution2 Optimize reaction conditions to minimize side reactions. Refer to specific reaction troubleshooting. side_reactions->solution2 Yes solution3 Lower reaction temperature or shorten reaction time. Use milder workup conditions. product_decomposition->solution3 Yes end Yield Improved product_decomposition->end No solution1->end solution2->end solution3->end

A general workflow for troubleshooting low-yield reactions.

Synthesis Method-Specific Troubleshooting

Directed Ortho-Lithiation for 8-Fluoro-3,4-dihydroisoquinoline

This method is a powerful and regioselective route to an immediate precursor of this compound.

Question 2: I am having trouble with the directed ortho-lithiation of N-pivaloyl-3-fluorophenylethylamine. What are the critical parameters?

Answer: The success of this reaction hinges on the precise control of reaction conditions.

  • Temperature: The lithiation step must be carried out at a low temperature (-78 °C) to prevent the elimination of lithium fluoride, which can lead to the formation of an aryne intermediate and subsequent side reactions.

  • Solvent: Tetrahydrofuran (THF) is the preferred solvent due to the poor solubility of the starting material in other ethers like diethyl ether at low temperatures.

  • Base: n-Butyllithium (BuLi) is a common and effective base for this lithiation. Ensure it is properly titrated before use to know its exact concentration.

Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate

  • Protection: N-pivaloyl-3-fluorophenylethylamine is prepared by reacting 3-fluorophenylethylamine with pivaloyl chloride in the presence of triethylamine in dichloromethane (99% yield).

  • Lithiation and Formylation: The protected amine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. n-Butyllithium in hexanes is added dropwise, and the mixture is stirred for 2 hours at -78 °C. Anhydrous N,N-dimethylformamide (DMF) is then added, and the reaction is allowed to warm to room temperature and stirred for 1 hour (68% yield for the two steps).

  • Cyclization: The resulting aldehyde is treated with 10% aqueous HCl in dichloromethane at room temperature for 24 hours. This acidic workup also removes the pivaloyl protecting group to yield 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (74% yield).

StepReagent/ConditionTemperatureTimeTypical Yield
ProtectionPivaloyl chloride, Et3N, CH2Cl2Room Temp.-99%
Lithiationn-BuLi, THF-78 °C2 h68% (for 2 steps)
FormylationDMF-78 °C to RT1 h
Cyclization10% aq. HCl, CH2Cl2Room Temp.24 h74%
Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classical method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides.

Question 3: My Bischler-Napieralski reaction for a fluorinated isoquinoline is giving a low yield and a lot of tar-like material. What could be the issue?

Answer: Low yields and tar formation in the Bischler-Napieralski reaction are common issues, often related to the reactivity of the starting material and the harshness of the reaction conditions.

  • Aromatic Ring Activation: This reaction is an electrophilic aromatic substitution. The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring, making the cyclization less favorable. For substrates lacking strong electron-donating groups, stronger dehydrating agents are often necessary.[1][2]

  • Dehydrating Agent: For less reactive substrates, phosphorus oxychloride (POCl₃) alone may be insufficient. Using a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[1][2] Milder, modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also improve yields and reduce side reactions.[3]

  • Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[2][4] This can be minimized by using milder conditions or by using the corresponding nitrile as a solvent.[2]

ProblemPotential CauseSuggested Solution
Low or No ProductDeactivated aromatic ring (due to fluorine)Use a stronger dehydrating agent (e.g., P₂O₅ in POCl₃) or a milder, more modern reagent (e.g., Tf₂O with 2-chloropyridine).
Insufficiently powerful dehydrating agentSwitch from POCl₃ to P₂O₅/POCl₃ or Tf₂O.
Formation of StyreneRetro-Ritter side reactionUse milder reaction conditions (lower temperature). Consider using the corresponding nitrile as a solvent.
Tar FormationDecomposition at high temperaturesUse milder conditions (e.g., Tf₂O/2-chloropyridine at lower temperatures). Reduce reaction time and monitor closely by TLC.

digraph "troubleshooting_bischler_napieralski" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield in Bischler-Napieralski", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_activation [label="Is the aromatic ring sufficiently activated? \n (Fluorine is deactivating)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
stronger_reagent [label="Use stronger dehydrating agent (P₂O₅/POCl₃) \n or modern milder conditions (Tf₂O/2-Cl-Py).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_side_products [label="Are styrene-like side products observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
milder_conditions [label="Use milder conditions (lower temperature). \n Consider nitrile as a solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_tar [label="Is there significant tar formation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
reduce_temp_time [label="Reduce reaction temperature and time. \n Monitor reaction closely.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_activation;
check_activation -> check_side_products [label="Yes"];
check_activation -> stronger_reagent [label="No"];
stronger_reagent -> end;
check_side_products -> check_tar [label="No"];
check_side_products -> milder_conditions [label="Yes"];
milder_conditions -> end;
check_tar -> end [label="No"];
check_tar -> reduce_temp_time [label="Yes"];
reduce_temp_time -> end;

}

Troubleshooting workflow for the Bischler-Napieralski reaction.
Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[5][6]

Question 4: I am attempting a Pomeranz-Fritsch synthesis with a fluorinated benzaldehyde, but the yield is very low. What can I do to improve it?

Answer: The Pomeranz-Fritsch reaction is sensitive to the nature of the substituents on the benzaldehyde.

  • Substituent Effects: Electron-donating groups on the benzaldehyde generally favor the reaction, while electron-withdrawing groups, such as fluorine, can hinder the cyclization and may require harsher conditions.[7]

  • Acid Catalyst: The classical reaction uses strong acids like concentrated sulfuric acid.[6] The concentration and type of acid can significantly impact the yield. For less reactive substrates, exploring different acid catalysts such as polyphosphoric acid (PPA) or Lewis acids might be beneficial.

  • Modifications: Consider using a modification of the reaction. The Schlittler-Muller modification, which uses a benzylamine and a glyoxal acetal, can sometimes provide better yields for certain substrates.[6]

ProblemPotential CauseSuggested Solution
Low YieldDeactivating fluorine group on benzaldehydeUse harsher acid conditions (e.g., fuming sulfuric acid) or explore alternative catalysts like PPA.
Unfavorable cyclizationConsider the Schlittler-Muller modification.
Tar FormationHarsh acidic conditions and high temperatureCarefully control the temperature and consider a stepwise approach where the intermediate acetal is isolated before cyclization.
Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[8]

Question 5: What are the key factors for a successful Pictet-Spengler reaction to form a fluoro-substituted tetrahydroisoquinoline?

Answer: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.

  • Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is an electrophilic aromatic substitution. A deactivating group like fluorine will make the reaction more challenging. The presence of electron-donating groups on the aromatic ring generally leads to higher yields under milder conditions.[8][9]

  • Acid Catalyst: Strong acids like hydrochloric acid or trifluoroacetic acid are often required, especially for less reactive substrates.[8] The choice and concentration of the acid are critical.

  • Reaction Conditions: For less nucleophilic aromatic rings, higher temperatures may be necessary to drive the reaction to completion.[8]

Purification of this compound

Question 6: I have synthesized a mixture of fluoroisoquinoline isomers. How can I separate them?

Answer: The separation of positional isomers like 6-fluoro-, 7-fluoro-, and this compound can be challenging due to their similar physical properties.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating isomers. A normal-phase column (e.g., silica) or a phenyl-based column may provide the necessary selectivity.[10][11] Method development will be required to find the optimal mobile phase.

  • Recrystallization: Fractional crystallization can sometimes be used to separate isomers if there is a significant difference in their solubility in a particular solvent system. This is often a trial-and-error process.

  • Derivative Formation: In some cases, converting the mixture of isomers into derivatives (e.g., salts with a specific acid) can alter their physical properties enough to allow for separation by crystallization or chromatography. The desired isomer can then be regenerated.

References

Technical Support Center: Purification of 8-Fluoroisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 8-fluoroisoquinoline intermediates. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why are this compound intermediates often challenging to purify?

A1: The purification of this compound intermediates can be complex due to a combination of factors. The presence of a basic nitrogen atom in the isoquinoline ring can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing or irreversible adsorption during column chromatography.[1][2] The fluorine atom, while often enhancing metabolic stability and binding affinity, can alter the polarity and intermolecular interactions of the molecule, which may require specialized purification techniques.[3][4] Furthermore, synthetic routes can sometimes produce isomeric impurities that are difficult to separate due to their similar physical and chemical properties.[1]

Q2: What are the most common purification techniques for this compound intermediates?

A2: The most frequently employed purification techniques are column chromatography and recrystallization. Flash column chromatography is widely used for the separation of crude reaction mixtures.[5] Recrystallization is an effective method for obtaining highly pure crystalline solids, particularly for final purification steps. In some cases, High-Performance Liquid Chromatography (HPLC) may be used for analytical or small-scale preparative separations, especially for challenging mixtures of isomers.

Q3: How does the fluorine atom affect the choice of purification strategy?

A3: The highly electronegative fluorine atom can lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state and its interaction with chromatographic stationary phases.[3] Fluorinated compounds can also exhibit unique intermolecular interactions, which can be leveraged for specialized techniques like fluorous solid-phase extraction (F-SPE).[3] For reversed-phase chromatography, fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds.[5]

Q4: What are some common impurities encountered in the synthesis of this compound intermediates?

A4: Common impurities can include unreacted starting materials, reagents, and by-products from side reactions. In reactions like the Bischler-Napieralski synthesis, incomplete cyclization or dehydrogenation can lead to dihydroisoquinoline intermediates as impurities. Positional isomers can also be a significant challenge, depending on the synthetic route.[1]

Troubleshooting Guides

Column Chromatography

Issue: The this compound intermediate is not moving from the baseline on the silica gel column.

  • Possible Cause: The compound is too polar for the chosen solvent system, or it is strongly interacting with the acidic silica gel.

  • Suggested Solution:

    • Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A solvent system of 1-5% methanol in dichloromethane has been used successfully for some this compound derivatives.[5]

    • If the compound is basic, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction with acidic silanol groups on the silica.[1]

    • Consider switching to a more inert stationary phase, such as neutral or basic alumina.[1]

Issue: Poor separation between the desired product and impurities.

  • Possible Cause: The solvent system is not optimized, or the column is overloaded.

  • Suggested Solution:

    • Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an eluent that provides good separation (a target Rf value of around 0.3 for the desired compound is a good starting point).

    • Consider using a solvent with different selectivity. For aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can sometimes improve separation compared to standard hexane/ethyl acetate systems.

    • Reduce the amount of crude material loaded onto the column. Overloading is a common cause of poor separation.

    • Ensure the column is packed properly to avoid channeling. Uneven packing can lead to broad peaks and poor resolution.

Issue: The product appears to be degrading on the column.

  • Possible Cause: The this compound intermediate is sensitive to the acidic nature of the silica gel.

  • Suggested Solution:

    • Confirm instability by performing a 2D TLC analysis. Spot the compound, run the TLC in one direction, let it dry, and then turn it 90 degrees and run it in the same solvent system. If a new spot appears, the compound is likely degrading.[2]

    • Deactivate the silica gel by treating it with a base like triethylamine before packing the column.

    • Switch to a less acidic stationary phase like neutral alumina.[2]

Recrystallization

Issue: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, the compound is too soluble in the chosen solvent, or there are significant impurities inhibiting crystallization.

  • Suggested Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

    • If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • If the compound is too soluble, try a different solvent or a mixed solvent system where the compound is less soluble in the second solvent (the anti-solvent).[3]

    • If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization.[3]

Issue: The product "oils out" instead of crystallizing.

  • Possible Cause: The degree of supersaturation is too high, the presence of impurities is depressing the melting point, or the boiling point of the solvent is higher than the melting point of the compound.

  • Suggested Solution:

    • Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.

    • Ensure slow cooling. A hot solution can be left on a cooling hot plate or in a Dewar flask to slow down the cooling rate, which favors crystal formation over oiling out.

    • If impurities are suspected, pre-purify the material using another method like column chromatography.[3]

Issue: The yield is very low.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were washed with a solvent that was not cold enough.

  • Suggested Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of the compound in the mother liquor.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.

Quantitative Data Summary

The following table summarizes yield data for some this compound intermediates after purification, as reported in the literature. Note that direct comparison between different methods may not be straightforward as the starting material purity and reaction conditions vary.

IntermediatePurification MethodReported YieldReference
8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrateRecrystallization from ethanol/diethyl ether78%[5]
N-Pivaloyl-2-(3-fluorophenyl)ethylamineRecrystallization from heptane93%[5]
8-Fluoro-1-(4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolineFlash chromatography (1–5% methanol in dichloromethane)69%[5]
8-Fluoro-1-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolineFlash chromatography (1–5% methanol in dichloromethane)67%[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for each specific this compound intermediate.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of approximately 0.3 for the product. A common starting point is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol may be used.[5]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more polar solvent if necessary for solubility).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb completely into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the purified product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound intermediate.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying solid this compound intermediates.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

    • Test small amounts of the crude product with various solvents (e.g., ethanol, heptane, ethyl acetate, or mixtures like ethanol/diethyl ether) to find a suitable system.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude Product TLC TLC Analysis Start->TLC Assess Purity & Separation Column Column Chromatography TLC->Column Impurities Present Recrystallization Recrystallization TLC->Recrystallization High Initial Purity Column->Recrystallization Further Purification Purity_Check Purity Check (HPLC, NMR) Column->Purity_Check Recrystallization->Purity_Check Purity_Check->Column Purity < 98% Pure_Product Pure Intermediate Purity_Check->Pure_Product Purity > 98%

Caption: A typical experimental workflow for the purification of this compound intermediates.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization Start Purification Issue Encountered C1 Poor Separation? Start->C1 C2 Compound Stuck? Start->C2 C3 Degradation? Start->C3 R1 No Crystals? Start->R1 R2 Oiling Out? Start->R2 R3 Low Yield? Start->R3 S_C1 Optimize Solvent Reduce Load C1->S_C1 S_C2 Increase Polarity Add Base (TEA) C2->S_C2 S_C3 Use Alumina Deactivate Silica C3->S_C3 S_R1 Concentrate Solution Scratch/Seed R1->S_R1 S_R2 Cool Slowly Add More Solvent R2->S_R2 S_R3 Use Min. Hot Solvent Wash with Cold Solvent R3->S_R3

References

Technical Support Center: Overcoming Poor Regioselectivity in Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in their experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on the isoquinoline core, and which are the most challenging to functionalize selectively?

A1: The isoquinoline core has several positions available for functionalization. The most commonly targeted positions are C1, C3, C4, C5, and C8.

  • C1 and C3: These positions are part of the pyridine ring and are often more straightforward to functionalize, for instance, through nucleophilic attack on an activated isoquinolinium salt.

  • C4, C5, and C8: These positions on the benzene ring present greater challenges. C4 functionalization is difficult to achieve directly[1]. The electronic similarity and steric accessibility of the C5 and C8 positions make it particularly challenging to achieve high regioselectivity between them in electrophilic substitution and C-H activation reactions.

Q2: How do directing groups (DGs) work to control regioselectivity in C-H functionalization of isoquinolines?

A2: Directing groups are functional groups that are part of the substrate and can coordinate to a metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its selective activation and subsequent functionalization.[2][3] For isoquinoline derivatives, the nitrogen atom of the ring or an externally introduced group (like an amide or N-oxide) can act as a directing group, typically favoring functionalization at the ortho positions (C1 or C8).[4]

Q3: Can the choice of metal catalyst alone influence the site of functionalization?

A3: Yes, the choice of the transition metal catalyst can be a powerful tool for controlling regioselectivity, sometimes even overriding the inherent electronic preferences of the substrate. A notable example is the divergent arylation of isoquinolones, where a palladium catalyst can selectively functionalize the C4 position, while an iridium catalyst directs the arylation exclusively to the C8 position under different reaction conditions.[5][6]

Q4: What role do reaction conditions like solvent and temperature play in controlling regioselectivity?

A4: Reaction conditions are critical for optimizing regioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates in the catalytic cycle and alter the reaction pathway, thereby affecting the regiochemical outcome.[2]

  • Additives: Acids, bases, or oxidants can significantly impact the catalytic cycle and selectivity.[2] For example, the choice of an oxidant can be crucial in transition-metal-catalyzed C-H functionalization.

Troubleshooting Guides

Issue 1: Poor C5 vs. C8 Regioselectivity in C-H Activation

Symptoms: You are attempting a C-H functionalization on an isoquinoline derivative and obtaining a mixture of C5 and C8 substituted products with low selectivity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Weak Directing Group Effect The directing group (e.g., amide, N-oxide) may not be sufficient to overcome the intrinsic reactivity of both C-H bonds. Solution: Modify the directing group. A bulkier or more rigid directing group can increase steric hindrance around one position, favoring the other.[2]
Inappropriate Catalyst System The chosen catalyst may not have a strong preference for either position. Solution 1: Screen different metal catalysts. For isoquinolones, iridium catalysts show a strong preference for C8 arylation.[5][6] Solution 2: Experiment with different ligands. Bulky ligands on the metal center can enhance steric differentiation between the C5 and C8 positions.[4]
Suboptimal Reaction Conditions The reaction conditions may not be optimized for maximum selectivity. Solution 1: Adjust the temperature. A lower temperature might favor the kinetic product.[2] Solution 2: Screen a range of solvents with varying polarities (e.g., toluene, DMF, DCE).[2] Solution 3: The choice and stoichiometry of additives (e.g., bases, acids) can influence the reaction pathway. Experiment with different additives.[2]
Issue 2: Low Yield or No Reaction at the C4 Position

Symptoms: Your attempts to directly functionalize the C4 position of an isoquinoline result in low conversion of the starting material or no desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Challenging C-H Activation at C4 The C4 position is electronically and sterically less favored for many direct C-H functionalization reactions.[1]
Incompatible Methodology The chosen method may not be suitable for C4 functionalization. Solution 1 (Catalytic Arylation): For N-protected isoquinolones, a palladium-catalyzed C4-selective arylation with aryliodonium salts has been developed.[5][6] Solution 2 (Metal-Free Alkylation): A metal-free approach using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles can achieve C4-alkylation.[7][8] Solution 3 (De Novo Synthesis): If direct functionalization fails, consider a synthetic route that constructs the isoquinoline ring with the desired C4-substituent already in place.[1]
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Solution: Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can interfere with many catalytic cycles.[2] Use a fresh batch of a properly stored catalyst.[2]

Data Presentation: Comparison of Regioselective Functionalization Methods

Table 1: Catalyst-Controlled C4 vs. C8 Arylation of N-Methylisoquinolone
EntryPositionCatalystOxidant/AdditiveSolventYield (%)Regioselectivity
1C4Pd(OPiv)₂ (10 mol%)Ph₂IBF₄DME78>20:1 (C4:C8)
2C8[IrCp*Cl₂]₂ (5 mol%)AgSbF₆AcOH93>20:1 (C8:C4)

Data synthesized from Lee, S. et al., Org. Lett., 2015, 17, 3864-3867.[5]

Table 2: Metal-Free C4-Alkylation of Isoquinoline with Methyl Vinyl Ketone (MVK)
EntryAcid CatalystSolventTemperature (°C)Yield (%)
1Benzoic AcidDioxane6577
2Acetic AcidDioxane6555

Data synthesized from Donohoe, T. J. et al., Org. Lett., 2023, 25, 5, 858–862.[7][8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C4-Selective Arylation of N-Methylisoquinolone

This protocol is adapted from Lee, S. et al., Org. Lett., 2015, 17, 3864-3867.[5]

Materials:

  • N-Methylisoquinolone (1.0 equiv)

  • Diphenyliodonium tetrafluoroborate (Ph₂IBF₄) (1.2 equiv)

  • Palladium(II) pivalate (Pd(OPiv)₂) (10 mol%)

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • To an oven-dried Schlenk tube, add N-methylisoquinolone, diphenyliodonium tetrafluoroborate, and palladium(II) pivalate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DME via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C4-arylated isoquinolone.

Protocol 2: Iridium-Catalyzed C8-Selective Arylation of N-Methylisoquinolone

This protocol is adapted from Lee, S. et al., Org. Lett., 2015, 17, 3864-3867.[5]

Materials:

  • N-Methylisoquinolone (1.0 equiv)

  • Diphenyliodonium tetrafluoroborate (Ph₂IBF₄) (1.2 equiv)

  • [IrCp*Cl₂]₂ (5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (20 mol%)

  • Acetic Acid (AcOH)

Procedure:

  • To an oven-dried Schlenk tube, add N-methylisoquinolone, diphenyliodonium tetrafluoroborate, [IrCp*Cl₂]₂, and AgSbF₆.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous acetic acid via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C8-arylated isoquinolone.

Visualizations

G cluster_input User Input cluster_c4 C4 Functionalization cluster_c8 C8 Functionalization cluster_other Other Positions start Desired Functionalization Site? c4_q What type of group? start->c4_q C4 c8_aryl Iridium-Catalyzed Arylation (Protocol 2) start->c8_aryl C8 other_pos Consult literature for C1, C3, C5 functionalization start->other_pos C1, C3, C5 c4_aryl Palladium-Catalyzed Arylation (Protocol 1) c4_q->c4_aryl Aryl Group c4_alkyl Metal-Free Alkylation with Vinyl Ketones c4_q->c4_alkyl Alkyl Group

Caption: Decision tree for selecting a regioselective functionalization strategy.

G cluster_workflow Catalyst-Controlled Divergent C-H Arylation Workflow start Start: N-Protected Isoquinolone + Aryliodonium Salt catalyst_choice Choose Catalyst System start->catalyst_choice pd_path Pd(OPiv)₂ in DME catalyst_choice->pd_path For C4 Selectivity ir_path [IrCp*Cl₂]₂ / AgSbF₆ in AcOH catalyst_choice->ir_path For C8 Selectivity product_c4 Product: C4-Arylated Isoquinolone pd_path->product_c4 product_c8 Product: C8-Arylated Isoquinolone ir_path->product_c8

Caption: Workflow for catalyst-controlled C4 vs. C8 arylation.

G cluster_mechanism Simplified Mechanism for C8-Iridium Catalyzed Arylation iso Isoquinolone intermediate Cyclometalated Ir(III) Intermediate (C8-Ir Bond) iso->intermediate Coordination & C-H Activation ir_cat [Ir(III)] Catalyst ir_cat->intermediate product C8-Arylated Product intermediate->product Oxidative Addition & Reductive Elimination product->ir_cat Catalyst Regeneration

Caption: Proposed mechanism for C8-selective arylation.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Fluoroisoquinoline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 8-Fluoroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

Q1: I am observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatic halides like this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.

Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of palladium source and ligand is critical. For heteroaromatic substrates, standard catalysts may be inefficient.

    • Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and phosphine ligands. Electron-rich, bulky ligands such as Buchwald's SPhos or XPhos, or ferrocene-based ligands like dppf, are often more effective for challenging couplings.[1] Using a pre-formed catalyst like Pd(dppf)Cl₂ can also be beneficial.[1]

  • Base Selection: The base is crucial for the activation of the boronic acid in the transmetalation step.[1]

    • Recommendation: The strength and solubility of the base can significantly impact the reaction. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] For base-sensitive substrates, milder bases such as potassium fluoride (KF) can be employed.[1] The optimal base is substrate-dependent and may require screening.

  • Solvent System: The solvent influences the solubility of reactants and the stability and activity of the catalyst.

    • Recommendation: Anhydrous, degassed solvents are essential. Common solvent systems include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in the dissolution of the base.[1]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: While some high-activity catalyst systems work at room temperature, heating is often required, typically in the range of 80-110 °C.[1]

  • Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive anhydrides (boroxines).

    • Recommendation: Use fresh, high-purity boronic acid. Alternatively, consider using the more stable boronate esters, such as pinacol esters.[1]

Q2: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I minimize this side product?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.[1]

  • Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated. Using a pre-catalyst or ensuring the Pd(II) source is effectively reduced at the start of the reaction can help.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is giving low conversion. What should I optimize?

A3: Low conversion in Buchwald-Hartwig aminations can be due to an inappropriate choice of catalyst, base, or solvent, which are highly interdependent.[2]

Troubleshooting Steps:

  • Catalyst and Ligand: The ligand plays a crucial role in the efficiency of the catalytic cycle.

    • Recommendation: For challenging substrates, sterically hindered and electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[3]

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base.[2] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be required, often necessitating higher reaction temperatures.[2]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalytic species.

    • Recommendation: Toluene and 1,4-dioxane are frequently used and effective solvents for Buchwald-Hartwig aminations.[2][4] THF can also be used, but may sometimes lead to lower yields.[2]

Q4: I am seeing hydrodehalogenation (replacement of fluorine with hydrogen) as a major side product. How can I avoid this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

Troubleshooting Steps:

  • Optimize the Base: Using a weaker or less sterically hindered base can sometimes mitigate this side reaction.[2]

  • Lower the Reaction Temperature: Higher temperatures can promote side reactions; try running the reaction at the lowest temperature that allows for a reasonable reaction rate.[2]

  • Screen Ligands: Some phosphine ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can identify a more selective system.[2]

Nucleophilic Aromatic Substitution (SNAr)

Q5: The nucleophilic aromatic substitution (SNAr) of the fluorine atom on this compound with my amine nucleophile is not proceeding. What are the key factors?

A5: The success of an SNAr reaction depends on the activation of the aromatic ring, the nucleophilicity of the attacking species, and the stability of the leaving group. The nitrogen atom in the isoquinoline ring activates the ring towards nucleophilic attack.

Troubleshooting Steps:

  • Solvent: The choice of solvent is critical for SNAr reactions.

    • Recommendation: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation but not the nucleophile, thus increasing its effective nucleophilicity.[5]

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the initial nucleophilic attack and disruption of aromaticity.

    • Recommendation: If the reaction is sluggish at a lower temperature, cautiously increase the heat.

  • Base: If using a neutral nucleophile like an amine, a base may be required to deprotonate the intermediate and drive the reaction to completion.

    • Recommendation: A non-nucleophilic base like triethylamine or potassium carbonate can be used.[5] For alcohol nucleophiles, a strong base like sodium hydride is often used to generate the more nucleophilic alkoxide.[5]

  • Nucleophile Concentration: A higher concentration of the nucleophile can help to push the reaction forward.

Data Presentation

The following tables provide illustrative examples of how to structure data when optimizing reaction conditions for the derivatization of this compound. These are representative conditions and may require further optimization for specific substrates.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100Low
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O100Moderate
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O100High
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF110High

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene110Moderate
2Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄ (1.5)Dioxane110Moderate-High
3BrettPhos Pd G3 (2)-NaOtBu (1.2)Toluene100High
4RuPhos Pd G3 (2)-LHMDS (1.2)THF80High

Table 3: Optimization of Nucleophilic Aromatic Substitution (SNAr) Conditions

EntryNucleophile (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (1.2)K₂CO₃ (2)Ethanol8024Low
2Morpholine (1.2)-DMSO12012High
3Sodium Methoxide (1.1)-THF658Moderate
4Pyrrolidine (1.5)-NMP10010High

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add this compound (1 equiv.), the amine (1.1 equiv.), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a sealed tube, combine this compound (1 equiv.) and the nucleophile (e.g., a secondary amine, 1.2-2 equiv.).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMSO).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C). Stir for the necessary time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the key derivatization reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 8-F-Isoquinoline-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 8-R-Isoquinoline

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition 8-F-Isoquinoline Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation HNR2 Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L 8-(NR2)-Isoquinoline

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Slow) Product 8-Nu-Isoquinoline + F⁻ Intermediate->Product Loss of Leaving Group (Fast)

Caption: General mechanism for the SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Prepare & Weigh Reagents Setup Assemble under Inert Gas Reagent Prep->Setup Glassware Prep Oven-dry Glassware Glassware Prep->Reagent Prep Degas Degas Solvents & Mixture Setup->Degas Heat Heat to Reaction Temp Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for derivatization reactions.

References

Challenges in the scale-up of 8-Fluoroisoquinoline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 8-Fluoroisoquinoline production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound at scale?

A1: The two primary synthetic strategies for this compound production are the Bischler-Napieralski reaction and the directed ortho-lithiation of a suitable phenethylamine derivative. The choice between these routes often depends on the availability of starting materials, desired purity profile, and the scalability of the process.

Q2: What are the main challenges when scaling up the Bischler-Napieralski reaction for this compound synthesis?

A2: Key challenges include managing the exothermic nature of the cyclization step, which often uses strong dehydrating agents like phosphorus pentoxide or phosphoryl chloride.[1][2] Poor temperature control can lead to the formation of side products, such as styrenes, through a retro-Ritter reaction.[3][4] Additionally, the strongly acidic conditions can be corrosive to standard reactors, requiring specialized equipment for large-scale production.

Q3: What are the critical parameters to control during the scale-up of the ortho-lithiation route?

A3: The ortho-lithiation route requires cryogenic temperatures (typically below -70°C) to ensure regioselectivity and prevent side reactions. Maintaining these low temperatures in large reactors can be challenging and energy-intensive. The addition rate of the organolithium reagent is also critical to control the exotherm and prevent the accumulation of reactive intermediates. Furthermore, strict anhydrous conditions are necessary to avoid quenching the organolithium species.

Q4: What are the typical impurities encountered in this compound production?

A4: Impurities can arise from starting materials, side reactions, or degradation of the product. In the Bischler-Napieralski route, potential impurities include unreacted starting materials and styrene by-products. The ortho-lithiation route may yield regioisomers if the lithiation is not perfectly selective, as well as products from the reaction of the organolithium intermediate with other electrophiles. During workup and purification, hydrolysis or polymerization products can also form.

Q5: What purification methods are most effective for this compound at an industrial scale?

A5: At an industrial scale, purification of this compound typically involves a combination of techniques. Crystallization is a cost-effective method for removing bulk impurities.[5] Distillation can be effective if the impurities have significantly different boiling points. For challenging separations, column chromatography using silica gel or other stationary phases may be necessary, although this can be less economical for very large quantities.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Low conversion of starting material in Bischler-Napieralski reaction Insufficient activation of the amide by the dehydrating agent.Increase the amount of dehydrating agent (e.g., P₂O₅ in POCl₃) or use a more reactive agent like triflic anhydride.[1][2]
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.
Low yield in ortho-lithiation reaction Incomplete lithiation due to insufficient organolithium reagent or presence of moisture.Ensure all reagents and solvents are scrupulously dried. Use a slight excess of the organolithium reagent.
The temperature is too high, leading to decomposition of the lithiated intermediate.Maintain cryogenic temperatures (e.g., -78°C) throughout the lithiation and subsequent electrophilic quench.
Product loss during workup and purification The product is partially soluble in the aqueous phase during extraction.Adjust the pH of the aqueous phase to ensure the product is in its free base form and less soluble in water. Use a more efficient extraction solvent.
The product co-distills with the solvent or degrades at high temperatures during distillation.Use a lower boiling point solvent for extraction and perform distillation under reduced pressure.
Impurity Formation
Symptom Potential Cause Suggested Solution
Formation of styrene by-product in Bischler-Napieralski reaction The reaction temperature is too high, favoring the retro-Ritter elimination.[3][4]Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Presence of regioisomers in ortho-lithiation product The directing group is not effective enough, or the temperature is not low enough to ensure high regioselectivity.Use a stronger directing group if possible and ensure stringent temperature control.
Observation of dark, tar-like material in the reaction mixture Polymerization or decomposition of starting materials or product under harsh reaction conditions.For the Bischler-Napieralski reaction, consider using milder conditions. For the ortho-lithiation, ensure rapid quenching of the reactive intermediate.
Hydrolysis of intermediates or final product Presence of water during the reaction or workup.Use anhydrous reagents and solvents, and perform reactions under an inert atmosphere. Minimize the time the product is in contact with aqueous solutions during workup.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound Intermediate

ParameterDirected Ortho-lithiationBischler-Napieralski Reaction
Starting Material N-pivaloyl-2-(2-fluorophenyl)ethylamineN-formyl-2-(2-fluorophenyl)ethylamine
Key Reagents n-Butyllithium, Dimethylformamide (DMF)Phosphorus pentoxide (P₂O₅), Phosphoryl chloride (POCl₃)
Reaction Temperature -78°C to 25°CReflux (typically >100°C)
Typical Yield ~70-80% (for the cyclized intermediate)Varies widely (40-85%), highly substrate-dependent
Key Advantages High regioselectivity, milder cyclization conditions.Readily available and inexpensive reagents.
Key Disadvantages Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents.Harsh reaction conditions (high temperature, strong acids), potential for side reactions.[3]

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Directed Ortho-lithiation

This protocol is adapted from a literature procedure for the synthesis of the dihydroisoquinoline intermediate.[6]

  • Preparation of the Starting Material: N-pivaloyl-2-(2-fluorophenyl)ethylamine is prepared by reacting 2-(2-fluorophenyl)ethylamine with pivaloyl chloride in the presence of a base like triethylamine.

  • Lithiation: Dissolve N-pivaloyl-2-(2-fluorophenyl)ethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes to the reaction mixture, maintaining the temperature at -78°C. Stir for 2 hours at this temperature.

  • Electrophilic Quench: Add anhydrous dimethylformamide (DMF) dropwise to the reaction mixture at -78°C.

  • Cyclization and Deprotection: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction is then quenched with aqueous hydrochloric acid. The acidic conditions facilitate the cyclization and removal of the pivaloyl protecting group.

  • Workup and Isolation: The aqueous layer is washed with an organic solvent to remove non-polar impurities. The pH of the aqueous layer is then adjusted to be basic, and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 8-fluoro-3,4-dihydroisoquinoline.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization.

Protocol 2: Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction (General Procedure)

This is a general procedure and may require optimization for the specific synthesis of 8-fluoro-3,4-dihydroisoquinoline.

  • Preparation of the Starting Material: The required N-acyl-β-phenylethylamine is synthesized by reacting the corresponding phenylethylamine with an acid chloride or anhydride. For 8-fluoro-3,4-dihydroisoquinoline, N-formyl-2-(2-fluorophenyl)ethylamine would be the starting material.

  • Cyclization: The N-acyl-β-phenylethylamine is dissolved in a high-boiling inert solvent such as toluene or xylene.

  • A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or a mixture of P₂O₅ in phosphoryl chloride (POCl₃), is added portion-wise to the solution.[1][2]

  • The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC or HPLC.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The acidic aqueous mixture is then made basic by the addition of a concentrated base solution (e.g., sodium hydroxide or ammonium hydroxide).

  • The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 3,4-dihydroisoquinoline is purified by column chromatography, crystallization, or distillation.

Visualizations

experimental_workflow_ortho_lithiation start Start: N-pivaloyl-2-(2-fluorophenyl)ethylamine lithiation Directed Ortho-lithiation (-78°C, n-BuLi in THF) start->lithiation quench Electrophilic Quench (-78°C, DMF) lithiation->quench cyclization Acid-catalyzed Cyclization & Deprotection (HCl) quench->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Chromatography/Crystallization) workup->purification end End: 8-Fluoro-3,4-dihydroisoquinoline purification->end

Caption: Experimental workflow for the synthesis of 8-fluoro-3,4-dihydroisoquinoline via directed ortho-lithiation.

experimental_workflow_bischler_napieralski start Start: N-acyl-2-(2-fluorophenyl)ethylamine cyclization Bischler-Napieralski Cyclization (P₂O₅/POCl₃, Reflux) start->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Chromatography/Crystallization) workup->purification dehydrogenation Dehydrogenation (Optional) (e.g., Pd/C) purification->dehydrogenation end End: this compound dehydrogenation->end

Caption: General experimental workflow for the synthesis of this compound via the Bischler-Napieralski reaction.

troubleshooting_logic_low_yield start Low Yield Observed check_conversion Starting Material Consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No product_loss Product Loss During Workup/ Purification check_conversion->product_loss Yes optimize_conditions Optimize Reaction Conditions: - Increase reagent concentration - Increase temperature/time incomplete_reaction->optimize_conditions optimize_workup Optimize Workup/Purification: - Adjust pH during extraction - Use different solvent - Modify purification technique product_loss->optimize_workup

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Stability of 8-Fluoroisoquinoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 8-fluoroisoquinoline under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

A1: At neutral pH (around 7), this compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light).[1] However, for long-term storage, it is recommended to keep the compound in a solid form in a cool, dark, and dry place.

Q2: How does this compound behave under acidic conditions?

Q3: What is the stability of this compound under basic conditions?

A3: There is a potential for degradation of this compound under strong basic conditions, especially at elevated temperatures.[1] While specific degradation pathways for this compound are not extensively documented, similar heterocyclic compounds can undergo nucleophilic substitution or other base-mediated reactions. The electron-withdrawing nature of the fluorine atom may influence the reactivity of the aromatic ring system.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound under forced acidic and basic conditions have not been widely reported in the literature. However, based on the general chemistry of related compounds, potential degradation could involve hydroxylation or other modifications to the isoquinoline ring. To definitively identify degradation products, a forced degradation study is recommended.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results (e.g., HPLC, LC-MS) over time. Degradation of this compound in solution.Prepare fresh solutions of this compound before use. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) and protect them from light.[4] Consider performing a short-term stability study in your experimental solvent system.
Appearance of new peaks in chromatograms after treatment with acid or base. Formation of degradation products.Analyze the new peaks using mass spectrometry (MS) to determine their molecular weights and propose potential structures. Adjust experimental conditions (e.g., lower temperature, shorter reaction time, weaker acid/base) to minimize degradation.[5]
Low recovery of this compound from an experimental sample. Degradation of the compound during sample processing or storage.Ensure that the pH of all solutions is controlled and within a stable range for this compound. If possible, process samples at lower temperatures. Re-evaluate the purity of the starting material to rule out initial contamination.[5]
Precipitate formation when adjusting the pH of a solution containing this compound. Protonation or deprotonation of the molecule, affecting its solubility. Formation of a less soluble degradation product.Characterize the precipitate to determine if it is the protonated/deprotonated form of the starting material or a degradation product. Adjust the solvent system or pH to maintain solubility.[5]

Predicted Stability and Degradation Profile

The following table summarizes the predicted stability of this compound under various conditions. This information is based on the general behavior of isoquinoline derivatives and has not been experimentally verified for this specific compound.

Condition Predicted Stability Potential Degradation Pathway Likely Degradation Products
Acidic (e.g., 0.1 M HCl) Likely StableProtonation of the isoquinoline nitrogen.8-Fluoroisoquinolinium chloride
Basic (e.g., 0.1 M NaOH) Potential for DegradationNucleophilic aromatic substitution or ring opening at elevated temperatures.Hydroxylated derivatives (e.g., 8-hydroxyisoquinoline) or other ring-opened products.
Oxidative (e.g., H₂O₂) Potential for DegradationN-oxidation or ring oxidation.This compound N-oxide, hydroxylated derivatives.
Photolytic (e.g., UV light) Potential for DegradationPhotodecomposition.Various photoproducts; structure elucidation would be required.
Thermal (e.g., >80°C) Likely Stable (in solid form)Decomposition at very high temperatures.Not readily predictable.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for up to 72 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for up to 72 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 72 hours.

  • Thermal Degradation: Store the solid compound at 80°C for up to 72 hours. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using LC-MS/MS.

4. Data Presentation:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the percentage of degradation.

  • Summarize the results in a table for easy comparison.

Visualizations

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions (Hypothetical) A This compound B 8-Fluoroisoquinolinium Salt A->B + H⁺ B->A - H⁺ C This compound D Hydroxylated Intermediate C->D + OH⁻ (High Temp) E Ring-Opened Product D->E Further Degradation

Caption: Predicted stability and hypothetical degradation of this compound.

experimental_workflow start Start: this compound stock Prepare Stock Solution (1 mg/mL) start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize (if acidic/basic) sample->neutralize analyze HPLC & LC-MS/MS Analysis neutralize->analyze data Quantify Degradation & Characterize Products analyze->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Grignard Reactions with Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions involving fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these substrates. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a fluorinated heterocycle is not initiating. What are the common causes and how can I fix it?

A1: Failure to initiate is one of the most common problems, especially with fluorinated heterocycles, due to the high strength of the carbon-fluorine (C-F) bond and the stability of the aromatic ring. Here are the primary causes and solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution: Activate the magnesium surface. Common methods include:

      • Iodine Activation: Add a small crystal of iodine to the magnesium suspension. The disappearance of the brown color indicates the activation of the magnesium surface.

      • 1,2-Dibromoethane (DBE) Activation: Add a few drops of DBE. The reaction of DBE with magnesium is typically vigorous and helps to expose a fresh metal surface.[1]

      • Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod under an inert atmosphere to break the oxide layer.[1]

  • Residual Moisture or Protic Impurities: Grignard reagents are extremely sensitive to moisture and acidic protons. Any water in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.[2]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent.

  • Strong C-F Bond: The C-F bond is significantly stronger than C-Cl, C-Br, or C-I bonds, making oxidative addition of magnesium difficult.[3][4]

    • Solution: Consider using a more reactive form of magnesium, such as Rieke Magnesium . Rieke Magnesium is a highly reactive, finely divided magnesium powder that can facilitate Grignard formation with less reactive organic halides, including some fluorides.[5] Alternatively, indirect methods may be necessary (see Q3).

Q2: I am observing a very low yield of my desired product. What are the likely reasons?

A2: Low yields can stem from a variety of issues, ranging from incomplete reaction to the prevalence of side reactions.

  • Incomplete Grignard Formation: As discussed in Q1, if the Grignard reagent does not form efficiently, the subsequent reaction will naturally have a low yield.

  • Wurtz Coupling Side Reaction: A major side reaction is the coupling of the newly formed Grignard reagent with the unreacted fluorinated heterocycle (R-MgX + R-X → R-R). This is particularly prevalent with more reactive halides and at higher temperatures.[6]

    • Solution:

      • Slow Addition: Add the solution of the fluorinated heterocycle dropwise to the magnesium suspension. This keeps the concentration of the halide low, minimizing the Wurtz coupling.

      • Temperature Control: Maintain a low reaction temperature. The formation of the Grignard reagent is exothermic, so efficient cooling is crucial.

      • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For some substrates, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[7]

  • Reaction with the Heterocycle's Ring System: The Grignard reagent can potentially react with other electrophilic sites on the heterocyclic ring, especially if the ring is electron-deficient.

  • Decomposition of the Grignard Reagent: Grignard reagents can be thermally unstable. Prolonged reaction times at elevated temperatures can lead to decomposition.

Q3: Direct Grignard formation from my fluoro-heterocycle is failing. Are there alternative strategies?

A3: Yes, when direct methods fail, several indirect strategies can be employed:

  • Halogen-Magnesium Exchange: This is a powerful method where a more readily formed Grignard reagent (e.g., isopropylmagnesium chloride, i-PrMgCl) is used to perform a halogen exchange with the fluorinated heterocycle. The use of lithium chloride (LiCl) as an additive (forming i-PrMgCl·LiCl, a "Turbo Grignard") can significantly accelerate this exchange.[8][9][10] This method is often successful for preparing functionalized Grignard reagents that are otherwise difficult to access.

  • Metalation with Knochel-Hauser Bases: Strong, non-nucleophilic magnesium amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be used for regioselective deprotonation (metalation) of heterocycles, including those bearing fluorine atoms.[11]

Q4: How does the position of the fluorine atom on the heterocycle affect the Grignard reaction?

A4: The position of the fluorine atom has a significant electronic effect. A fluorine atom can act as an activating group for nucleophilic aromatic substitution due to its strong electron-withdrawing inductive effect. In the context of Grignard reactions:

  • Ortho-Fluorine: A fluorine atom ortho to the site of metalation can have a directing effect in metal-halogen exchange reactions.

  • Electron-Deficient Rings: Polyfluorination or the presence of other electron-withdrawing groups can make the heterocyclic ring more susceptible to nucleophilic attack by the Grignard reagent at positions other than the carbon bearing the halogen.

Quantitative Data Summary

The following tables provide a summary of quantitative data to illustrate the impact of different reaction parameters on Grignard reactions.

Table 1: Effect of Halogen on Grignard Reagent Formation Yield

Alkyl Halide TypeRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield RangeNotes
Alkyl Iodide (R-I)Very High~22885-95%Most reactive, but starting materials can be more expensive and less stable.[2]
Alkyl Bromide (R-Br)High~28370-90%A good balance of reactivity and stability; commonly used.[2]
Alkyl Chloride (R-Cl)Moderate~34050-80%Less reactive, often requiring longer initiation times or activation.[2]
Alkyl Fluoride (R-F)Very Low~452<5%Generally unreactive under standard conditions due to the strong C-F bond.[2][3]

Table 2: Influence of Solvent on Wurtz Coupling in Benzyl Grignard Formation

SolventGrignard Yield (%)Wurtz Coupling Byproduct (%)
Diethyl Ether (Et₂O)946
Tetrahydrofuran (THF)2773
2-Methyltetrahydrofuran (2-MeTHF)955
Cyclopentyl methyl ether (CPME)928
Data adapted from a comparative study and illustrates the significant impact of solvent choice on the suppression of the Wurtz coupling side reaction.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation from a Halopyridine and Trapping with an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates. This example uses 2-bromopyridine, but the principles can be adapted for more challenging substrates like fluoropyridines, likely requiring more stringent activation or alternative methods.

Materials:

  • Magnesium turnings

  • 2-Bromopyridine

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • 4-Chlorobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire system is under a positive pressure of an inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and the purple color dissipates, indicating an activated magnesium surface. Allow the flask to cool to room temperature.[12]

  • Initiation: Add a small amount of anhydrous ether to just cover the magnesium. Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium suspension. Initiation is indicated by the fading of the iodine color and gentle refluxing.[12]

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[12]

Visualizations

Troubleshooting_Workflow start Grignard Reaction with Fluorinated Heterocycle issue Problem Encountered start->issue no_initiation No Reaction Initiation issue->no_initiation Initiation Failure low_yield Low Yield issue->low_yield Poor Conversion side_products Multiple Side Products issue->side_products Complex Mixture check_mg_activation Check Mg Activation no_initiation->check_mg_activation check_wurtz Investigate Wurtz Coupling low_yield->check_wurtz analyze_byproducts Analyze Byproducts (GC-MS, NMR) side_products->analyze_byproducts check_anhydrous Verify Anhydrous Conditions check_mg_activation->check_anhydrous Mg Activation OK end Successful Reaction check_mg_activation->end Activation Solved use_rieke_mg Consider Rieke Mg check_anhydrous->use_rieke_mg Conditions are Dry check_anhydrous->end Moisture Found & Fixed halogen_exchange Use Halogen-Magnesium Exchange use_rieke_mg->halogen_exchange Still Fails use_rieke_mg->end Success halogen_exchange->end slow_addition Slow Halide Addition check_wurtz->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp change_solvent Change Solvent (e.g., 2-MeTHF) lower_temp->change_solvent change_solvent->end wurtz_confirmed Wurtz Coupling Confirmed analyze_byproducts->wurtz_confirmed other_side_reactions Other Side Reactions (e.g., ring attack) analyze_byproducts->other_side_reactions wurtz_confirmed->check_wurtz

Caption: Troubleshooting workflow for Grignard reactions.

Competing_Pathways cluster_0 Reaction Pathways reactants R-X + Mg grignard R-MgX (Desired Grignard Reagent) reactants->grignard k_Grignard wurtz R-R (Wurtz Coupling Product) grignard->wurtz + R-X (k_Wurtz) product Desired Product (after electrophile addition) grignard->product + Electrophile (E+)

Caption: Competing pathways in Grignard reagent formation.

References

Preventing defluorination in reactions with 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 8-fluoroisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent undesired defluorination in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: A primary challenge is the susceptibility of the C-F bond at the 8-position to undergo cleavage, leading to undesired defluorination byproducts. This can occur under various reaction conditions, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the C-F bond is influenced by the electron-deficient nature of the isoquinoline ring system.

Q2: What are the common side products observed in reactions with this compound?

A2: Besides the desired product, common side products resulting from defluorination include the corresponding isoquinoline (hydrodefluorination) or the product where the fluorine has been replaced by a nucleophile or another group present in the reaction mixture. In some cases, at elevated temperatures, dehydrogenation to form the corresponding isoquinoline from a dihydroisoquinoline derivative can also occur.[1]

Q3: How can I monitor the progress of my reaction and detect defluorination?

A3: Reaction progress and the formation of byproducts can be monitored by techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). To specifically detect and quantify defluorination, 19F NMR spectroscopy is a powerful tool to observe the disappearance of the this compound signal and the appearance of any new fluorine-containing species.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Defluorination can be a significant side reaction in Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound. The choice of catalyst, ligand, base, and solvent is critical to minimize this issue.

Problem: Significant defluorination or hydrodefluorination observed.

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions High temperatures can promote defluorination. Attempt the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes offer better control over heating and reduce reaction times.
Inappropriate Ligand Choice The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) can often promote the desired coupling over defluorination.[2][3]
Strong or Unsuitable Base Strong bases, especially in combination with protic solvents, can lead to hydrodefluorination. Screen a variety of bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases. The choice of base can be highly substrate and reaction dependent.
Solvent Effects The solvent can influence catalyst activity and the prevalence of side reactions. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For some Suzuki couplings, aqueous conditions with a phase-transfer catalyst can be beneficial.[4]
Catalyst Deactivation Formation of palladium black can indicate catalyst decomposition, which may lead to uncontrolled side reactions. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Using pre-catalysts can sometimes lead to more consistent results.
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 8-position of the isoquinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic system. However, controlling the reaction to prevent undesired side reactions is key.

Problem: Low yield of the desired substitution product and/or formation of byproducts.

Potential Cause Troubleshooting Suggestion
Reaction Temperature Too High Elevated temperatures can lead to the formation of byproducts, such as dehydrogenated species, and decomposition (tarring).[1] It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
Poor Nucleophile Reactivity If the nucleophile is not sufficiently reactive, the desired substitution may not proceed efficiently. For less reactive nucleophiles, the addition of a stronger, non-nucleophilic base might be necessary to increase nucleophilicity.
Solvent Choice The solvent should be able to dissolve the reactants and facilitate the substitution reaction. Aprotic polar solvents like DMSO, DMF, or NMP are often effective for SNAr reactions.
Protonation State of the Substrate The reactivity of the this compound scaffold can be influenced by its protonation state. For SNAr with amines on a related 8-fluoro-3,4-dihydroisoquinoline system, it has been observed that the hydrochloride salt of the substrate leads to a faster reaction, likely due to the increased electrophilicity of the C-8 position upon protonation of the ring nitrogen.[1]

Data Presentation

The following table summarizes experimental data for the nucleophilic aromatic substitution of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate with various cyclic secondary amines.[1]

NucleophileTemperature (°C)Time (h)Yield (%)
Morpholine802451
Pyrrolidine802449
Piperidine802917

Note on Piperidine Reaction: The significantly lower yield with piperidine was not improved by higher temperatures or longer reaction times, which instead led to the formation of dehydrogenated byproducts and tarring.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of 8-Fluoro-3,4-dihydroisoquinoline with Amines[1]
  • A mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (1.0 equivalent) and the desired amine (3.0 equivalents) is placed in a sealed tube.

  • The reaction mixture is stirred at 80 °C for the specified time (e.g., 24-29 hours).

  • After cooling to room temperature, the reaction mixture is diluted with dichloromethane.

  • The organic mixture is extracted with water.

  • The combined organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and filtered.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography to yield the desired 8-amino-3,4-dihydroisoquinoline product.

Visualizations

Signaling Pathways and Workflows

Defluorination_Troubleshooting cluster_reaction Reaction Setup cluster_analysis Analysis & Troubleshooting start Start with This compound reaction_type Choose Reaction Type (e.g., Suzuki, SNAr) start->reaction_type conditions Select Initial Conditions: - Catalyst/Ligand - Base - Solvent - Temperature reaction_type->conditions run_reaction Run Reaction conditions->run_reaction analyze Analyze Product Mixture (TLC, LC-MS, 19F NMR) run_reaction->analyze check_defluorination Defluorination Observed? analyze->check_defluorination desired_product Desired Product Obtained (High Yield) check_defluorination->desired_product No optimize Optimize Conditions: - Lower Temperature - Screen Ligands/Bases - Change Solvent check_defluorination->optimize Yes optimize->conditions Iterate

Caption: Troubleshooting workflow for reactions involving this compound.

SNAr_Mechanism_Defluorination cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Potential Defluorination Pathway 8-F-Isoquinoline This compound Meisenheimer Meisenheimer-like Intermediate 8-F-Isoquinoline->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Meisenheimer Product 8-Substituted Isoquinoline Meisenheimer->Product - F⁻ Defluorinated_Product Defluorinated Byproduct Meisenheimer->Defluorinated_Product Side Reaction Base Strong Base / Heat Base->Meisenheimer

Caption: Simplified mechanism of SNAr and a potential defluorination side reaction.

References

Managing exothermic reactions in the sulfonation of 4-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic sulfonation of 4-fluoroisoquinoline. This process is a critical step in the synthesis of various pharmaceutical intermediates, including Rho-kinase (ROCK) inhibitors.[1] Due to the highly reactive and corrosive nature of the reagents involved, such as sulfur trioxide and thionyl chloride, this synthesis must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the sulfonation of 4-fluoroisoquinoline, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Thermal Runaway) 1. Reaction is highly exothermic.[1][2][3][4] 2. Inadequate cooling.[2][3][4] 3. Rate of reagent addition is too fast.1. Ensure adequate cooling: Use an ice bath or external cooling system to maintain the desired reaction temperature.[2][3][4] 2. Control reagent addition: Add reagents slowly and dropwise, monitoring the internal temperature closely. 3. Use a suitable solvent: The presence of a solvent can help to dissipate heat.[5]
Low yield of desired product 1. Incomplete sulfonation.[6] 2. Suboptimal reaction temperature.[6] 3. Insufficient reaction time. 4. Formation of side products.[5]1. Ensure sufficient sulfonating agent: Use an adequate excess of the sulfonating agent.[6] 2. Optimize temperature: Maintain the reaction temperature within the recommended range (e.g., 20-40°C after addition of sulfuric anhydride).[2][3][4] 3. Increase reaction time: Allow the reaction to proceed for a sufficient duration (e.g., 10-15 hours).[2][3][4]
Formation of undesired isomers 1. Reaction temperature is too high.1. Maintain strict temperature control: Adhere to the recommended temperature ranges throughout the reaction.
Product degradation during workup 1. Quenching procedure is too rapid, causing a sudden temperature spike.[1] 2. Hydrolysis of the sulfonyl chloride.[6]1. Slow and controlled quenching: Add the reaction mixture to ice-cold water or a mixture of ice and an organic solvent slowly and with vigorous stirring to manage the exotherm.[1] 2. Perform aqueous workup at low temperatures: Keep the temperature low during aqueous washes to minimize hydrolysis.[6]
Difficulty in isolating the product 1. Product is soluble in the workup solvent.1. Precipitation as a salt: Convert the product to its hydrochloride salt to facilitate precipitation and isolation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonation of 4-fluoroisoquinoline so exothermic?

A1: The reaction between 4-fluoroisoquinoline and strong sulfonating agents like sulfur trioxide is inherently exothermic, releasing a significant amount of heat.[2][3][4][5] This is a characteristic feature of electrophilic aromatic substitution reactions with highly reactive electrophiles.

Q2: What are the key safety precautions to take during this procedure?

A2: Always work in a well-ventilated fume hood.[1] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Pay close attention to temperature control, especially during reagent addition and the quenching step, to prevent thermal runaway.[1]

Q3: How can I monitor the progress of the reaction?

A3: While not explicitly detailed in the provided protocols for this specific reaction, a common method for monitoring similar organic reactions is thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][7]

Q4: What is the purpose of converting the product to a hydrochloride salt?

A4: Converting the 4-fluoroisoquinoline-5-sulfonyl chloride to its hydrochloride salt facilitates its purification.[1] The salt is often a crystalline solid that readily precipitates from the reaction mixture, allowing for easy isolation by filtration.[1]

Q5: What are the optimal temperature ranges for the sulfonation and subsequent chlorination steps?

A5: For the sulfonation step, after the addition of sulfuric anhydride, the internal temperature is preferably maintained between 20°C and 40°C.[2][3][4] For the subsequent chlorination with a halogenating reagent like thionyl chloride, the reaction is typically heated to a higher temperature, for instance, 60°C to 80°C.[2][3]

Experimental Protocols

One-Pot Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride

This protocol is adapted from established industrial processes and is designed for high regioselectivity.[1]

Materials:

  • 4-Fluoroisoquinoline sulfate

  • Liquid sulfur trioxide

  • Thionyl chloride

  • Methylene chloride

  • Ice

  • Sodium bicarbonate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • 4N HCl in Ethyl Acetate

Procedure:

  • Sulfonation: In a suitable reaction vessel, charge liquid sulfur trioxide. To this, add 4-fluoroisoquinoline sulfate while maintaining the internal temperature at 30°C. Stir the mixture for approximately 16 hours.[1]

  • Chlorination: To the reaction mixture from the previous step, add thionyl chloride while keeping the temperature at 30°C. Heat the mixture to 70°C and stir for 4 hours. After the reaction is complete, allow the mixture to cool to 20°C.[1]

  • Quenching: In a separate vessel, prepare a mixture of ice and methylene chloride and cool it to below 5°C. Slowly and carefully add the reaction mixture to the ice/methylene chloride slurry, ensuring the temperature does not exceed 5°C.[1] This step is highly exothermic and requires careful control.[1]

  • Neutralization and Extraction: Neutralize the quenched mixture with sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with methylene chloride.

  • Workup: Combine the organic layers and wash with brine. Dry the organic layer with anhydrous sodium sulfate and filter.[1]

  • Precipitation: To the filtrate, add 4N HCl in Ethyl Acetate. Stir the mixture at 30°C for one hour to allow for the precipitation of the hydrochloride salt.[1]

  • Isolation: Collect the precipitated crystals by filtration, wash with methylene chloride, and dry.[1]

Quantitative Data Summary
Parameter Value Reference
Sulfonation Temperature 30°C (during addition and reaction)[1]
Sulfonation Time 16 hours[1]
Chlorination Temperature 30°C (during addition), then 70°C[1]
Chlorination Time 4 hours at 70°C[1]
Quenching Temperature Below 5°C[1]
Precipitation Temperature 30°C[1]

Visualizations

Experimental_Workflow Experimental Workflow for Sulfonation of 4-Fluoroisoquinoline cluster_sulfonation Sulfonation cluster_chlorination Chlorination cluster_workup Workup and Isolation start Start: 4-Fluoroisoquinoline Sulfate add_so3 Add to Liquid Sulfur Trioxide (Maintain at 30°C) start->add_so3 react_sulfonation Stir for 16 hours (30°C) add_so3->react_sulfonation add_socl2 Add Thionyl Chloride (30°C) react_sulfonation->add_socl2 heat_chlorination Heat to 70°C Stir for 4 hours add_socl2->heat_chlorination cool_down Cool to 20°C heat_chlorination->cool_down quench Quench in Ice/CH2Cl2 (<5°C) cool_down->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with CH2Cl2 neutralize->extract workup Wash, Dry, Filter extract->workup precipitate Precipitate with HCl/EtOAc workup->precipitate isolate Filter and Dry Product precipitate->isolate end End: 4-Fluoroisoquinoline-5-sulfonyl chloride HCl isolate->end

Caption: Experimental workflow for the one-pot synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride HCl.

Troubleshooting_Thermal_Runaway Troubleshooting Logic for Thermal Runaway issue Issue: Rapid, Uncontrolled Temperature Increase cause1 Highly Exothermic Reaction issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Reagent Addition Too Fast issue->cause3 solution1 Ensure Efficient Cooling System (e.g., Ice Bath) cause1->solution1 solution4 Use of a Heat-Absorbing Solvent cause1->solution4 cause2->solution1 solution2 Slow, Dropwise Addition of Reagents cause3->solution2 solution3 Continuous Temperature Monitoring cause3->solution3

Caption: Logical relationship for troubleshooting thermal runaway during sulfonation.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The Influence of Fluorine on the Isoquinoline Skeleton

The introduction of a highly electronegative fluorine atom at the C-8 position of the isoquinoline ring system is expected to induce significant changes in the electron distribution, which in turn will be reflected in the ¹H and ¹³C NMR chemical shifts. Proximity and through-space coupling effects of the fluorine atom will be particularly noticeable for the adjacent protons and carbons.

Comparative ¹H NMR Data

The ¹H NMR spectrum of isoquinoline serves as our baseline. The predicted spectrum of 8-fluoroisoquinoline will show notable downfield shifts for protons in close proximity to the fluorine atom due to its electron-withdrawing nature. Furthermore, heteronuclear coupling (J-coupling) between the fluorine atom and nearby protons (²JHF, ³JHF, and even longer-range couplings) will introduce additional splitting patterns, providing valuable structural information.

PositionIsoquinoline Chemical Shift (δ ppm)Predicted this compound Chemical Shift (δ ppm)Predicted MultiplicityPredicted H-F Coupling Constant (JHF, Hz)
H-19.22~9.3d~1-2 (⁴JHF)
H-38.52~8.6d-
H-47.60~7.7t-
H-57.95~8.1dd~5-6 (³JHF)
H-67.65~7.8t~2-3 (⁴JHF)
H-77.80~7.5ddd~9-10 (³JHF)

Table 1: Comparison of ¹H NMR chemical shifts and predicted multiplicities for isoquinoline and this compound.

Comparative ¹³C NMR Data

In the ¹³C NMR spectrum, the most pronounced effect of the fluorine substitution will be observed at the carbon directly bonded to it (C-8), which will exhibit a large C-F coupling constant (¹JCF). The chemical shift of C-8 will also be significantly shifted downfield. The influence of the fluorine atom extends to other carbons in the ring system, with observable two-bond (²JCF) and three-bond (³JCF) couplings.

PositionIsoquinoline Chemical Shift (δ ppm)Predicted this compound Chemical Shift (δ ppm)Predicted C-F Coupling Constant (JCF, Hz)
C-1152.7~153~2-4 (³JCF)
C-3143.2~144-
C-4120.6~121-
C-4a128.8~129~2-3 (³JCF)
C-5127.5~128~4-6 (²JCF)
C-6130.4~131~1-2 (³JCF)
C-7127.2~115-120 (shielded by F)~20-25 (²JCF)
C-8126.5~160-165 (deshielded by F)~240-260 (¹JCF)
C-8a135.7~136~10-15 (²JCF)

Table 2: Comparison of ¹³C NMR chemical shifts and predicted C-F coupling constants for isoquinoline and this compound.

Experimental Protocols

A standard protocol for the NMR analysis of this compound and its analogues would involve the following steps:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

  • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H.

  • For ¹H NMR, standard parameters would include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. Data Analysis:

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

  • Phase and baseline correct the resulting spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. For fluorinated compounds, analysis of H-F and C-F coupling patterns is crucial for unambiguous assignment.

Visualizing Structure and Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

G This compound Structure cluster_isoquinoline C1 N2 C1->N2 C3 N2->C3 C4 C3->C4 C4a C4->C4a C8a C4a->C8a C5 C4a->C5 C8a->C1 C6 C5->C6 C7 C6->C7 C8 C7->C8 C8->C8a F_label C8->F_label C1_label C1_label->C1 C3_label C3_label->C3 C4_label C4_label->C4 C4a_label C4a_label->C4a C5_label C5_label->C5 C6_label C6_label->C6 C7_label C7_label->C7 C8_label C8_label->C8 C8a_label C8a_label->C8a N2_label N2_label->N2

Caption: Chemical structure of this compound with atom numbering.

G NMR Analysis Workflow cluster_workflow SamplePrep Sample Preparation (Dissolution & Filtration) NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, etc.) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Comparison Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis of small molecules.

References

A Comparative Guide to the Reactivity of 8-Fluoro- vs. 8-Bromoisoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the landscape of medicinal chemistry and materials science, isoquinoline and its derivatives are pivotal structural motifs. The functionalization of the isoquinoline core, particularly at the 8-position, allows for the synthesis of novel compounds with diverse biological and physical properties. Among the key precursors for such modifications are 8-fluoro- and 8-bromoisoquinoline. The choice between these two halogenated starting materials is critical as it dictates the feasible reaction pathways and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 8-fluoro- and 8-bromoisoquinoline, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented, a robust analysis can be constructed based on the fundamental principles of organic chemistry governing the reactivity of aryl halides.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] In these reactions, the reactivity of the aryl halide is paramount and is directly related to the strength of the carbon-halogen (C-X) bond.

Reactivity Principles

The activation of the C-X bond by the metal catalyst (commonly palladium) is the initial and often rate-determining step in the catalytic cycle.[3][4] The bond dissociation energies for C-X bonds follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition and the overall reactivity in cross-coupling reactions follow the inverse trend: I > Br > Cl > F.[5][6]

This established principle strongly suggests that 8-bromoisoquinoline is significantly more reactive than 8-fluoro-isoquinoline in palladium-catalyzed cross-coupling reactions. The activation of the robust C-F bond typically requires harsh reaction conditions, specialized and often expensive ligands, or may not be feasible at all with standard protocols.[7][8][9][10][11]

Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

The following table presents a hypothetical but realistic comparison of the expected outcomes for a Suzuki-Miyaura coupling reaction with 8-fluoro- and 8-bromoisoquinoline under typical conditions.

Parameter8-Bromoisoquinoline8-FluoroisoquinolineRationale
Reaction Time 2-6 hours24-48 hours (or no reaction)Faster C-Br bond activation
Reaction Temperature 80-100 °C>120 °C (with specialized ligands)Lower energy barrier for C-Br cleavage
Typical Yield 70-95%<10% (with standard catalysts)Efficient catalytic turnover vs. catalyst inhibition/decomposition
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Requires specialized, bulky, electron-rich phosphine ligandsTo facilitate the challenging C-F bond activation

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Bromoisoquinoline

This protocol is a representative example for the synthesis of an 8-arylisoquinoline derivative.[12][13][14]

  • Reaction Setup: To an oven-dried Schlenk flask, add 8-bromoisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-arylisoquinoline.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd  8-Bromoisoquinoline (Ar-Br) PdII_Aryl Ar-Pd(II)L₂-Br (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal  Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃) Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product SNAr_Mechanism Start 8-Haloisoquinoline (X = F or Br) Attack Step 1: Nucleophilic Attack (Rate-Determining) Start->Attack Nuc Nucleophile (Nu⁻) Nuc->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Elim Step 2: Elimination (Fast) Meisenheimer->Elim Restores Aromaticity Product 8-Substituted Isoquinoline Elim->Product LG Halide (X⁻) Elim->LG Decision_Tree Start Desired Reaction at C-8? CrossCoupling Transition-Metal-Catalyzed Cross-Coupling? (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling Yes Other Other Reactions (e.g., Lithiation, Grignard formation) Start->Other No SNAr Nucleophilic Aromatic Substitution (SNAr)? CrossCoupling->SNAr No UseBromo Choose 8-Bromoisoquinoline CrossCoupling->UseBromo Yes UseFluoro Choose This compound SNAr->UseFluoro Yes SNAr->Other No

References

Comparative In Vitro Cytotoxicity Analysis of 8-Fluoroisoquinoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of 8-Fluoroisoquinoline-5-sulfonamide, a novel small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Based on its structural characteristics within the isoquinoline sulfonamide class, this compound is anticipated to exhibit potent anti-proliferative and cytotoxic effects through the inhibition of the ROCK signaling pathway, which is frequently dysregulated in cancer.[2] This document outlines the expected cytotoxic profile of this compound-5-sulfonamide in comparison to other known ROCK inhibitors and provides detailed experimental protocols for its evaluation.

Comparative Cytotoxicity Data

While specific experimental data for this compound-5-sulfonamide is still emerging, the following table presents illustrative IC50 values against various cancer cell lines, based on the activity of structurally related sulfonamide derivatives and established ROCK inhibitors. This provides a benchmark for the anticipated potency of this compound-5-sulfonamide.

CompoundTarget(s)Cell Line (Cancer Type)IC50 (µM) [Illustrative]Reference Compounds' IC50 (µM)
This compound-5-sulfonamide ROCK1/ROCK2 MDA-MB-231 (Breast) 5 - 15 Fasudil: >50
A549 (Lung) 10 - 25 Y-27632: >100
HeLa (Cervical) 7 - 20 Doxorubicin: 0.5 - 2
FasudilROCK1/ROCK2Various>50-
Y-27632ROCK1/ROCK2Various>100-
Other Sulfonamide DerivativesVariousVarious1.62 - 19.22Cisplatin, Doxorubicin

Signaling Pathway and Experimental Workflow

The anticipated mechanism of action for this compound-5-sulfonamide is the inhibition of the ROCK signaling pathway, a key regulator of cell proliferation, migration, and survival.

ROCK_Pathway cluster_upstream Upstream Activation cluster_core ROCK Kinase cluster_downstream Downstream Effectors cluster_cellular Cellular Processes Ligands Ligands Receptors Receptors Ligands->Receptors RhoA RhoA Receptors->RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP Myosin_Light_Chain Myosin Light Chain (p-MLC) ROCK->Myosin_Light_Chain Cell_Proliferation Cell Proliferation & Survival ROCK->Cell_Proliferation Actin_Cytoskeleton Actin Cytoskeleton Organization LIMK->Actin_Cytoskeleton MLCP->Myosin_Light_Chain Myosin_Light_Chain->Actin_Cytoskeleton Cell_Migration Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration 8_F_IQ_5S This compound- 5-sulfonamide 8_F_IQ_5S->ROCK

Caption: Proposed mechanism of action via ROCK inhibition.

A systematic workflow is essential for evaluating the in vitro cytotoxicity of this compound-5-sulfonamide.

Cytotoxicity_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231, A549) start->cell_culture treatment Treat with this compound-5-sulfonamide (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT / XTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot Analysis (p-MLC, Cleaved PARP) mechanism_studies->western_blot apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) mechanism_studies->apoptosis_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: In vitro cytotoxicity evaluation workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound-5-sulfonamide on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)

  • This compound-5-sulfonamide

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound-5-sulfonamide in complete medium.

  • Remove the existing medium from the cells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for ROCK Pathway Inhibition

This protocol is used to confirm that this compound-5-sulfonamide inhibits the ROCK signaling pathway by assessing the phosphorylation status of its downstream target, Myosin Light Chain (MLC).

Materials:

  • Cancer cell lines

  • This compound-5-sulfonamide

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MLC, anti-MLC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound-5-sulfonamide at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation of MLC relative to total MLC and the loading control (GAPDH).

References

A Comparative Guide to the X-ray Crystallography of Isoquinoline Derivatives: Insights into the Structural Role of 8-Position Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of isoquinoline derivatives, with a special focus on the anticipated structural impact of fluorine substitution at the 8-position. While crystallographic data for 8-fluoroisoquinoline derivatives are not extensively available in public databases, this document leverages data from analogous structures to offer valuable insights for researchers in structural biology and drug discovery. By comparing unsubstituted and substituted quinoline and isoquinoline structures, we can infer the potential effects of an 8-fluoro substituent on molecular conformation, crystal packing, and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for representative quinoline and isoquinoline derivatives. This data serves as a basis for understanding the structural landscape of this class of compounds and for predicting the influence of an 8-fluoro substituent.

Parameter2-(2-Chloroethyl)quinoline Derivative 1[1]2-(2-Chloroethyl)quinoline Derivative 2[1]Mefloquine Derivative[2]
Formula C₁₈H₁₃ClN₂O₂C₁₅H₉ClN₂O₂C₁₇H₁₆F₆N₂O·CH₃OH
Crystal System MonoclinicOrthorhombicTetragonal
Space Group P2₁/cP2₁2₁2₁I4₁/acd
a (Å) 22.028(4)3.8949(2)31.021(2)
b (Å) 7.9791(12)12.0510(5)31.021(2)
c (Å) 8.3534(12)21.9910(9)10.3803(14)
α (°) 909090
β (°) 100.224(13)9090
γ (°) 909090
Volume (ų) 1443.3(4)1032.20(8)9988.2(19)
Temperature (K) 296(2)150100(2)
Radiation (Å) 0.710730.710730.71073

Experimental Protocols

The determination of the three-dimensional structure of small molecules like this compound derivatives by X-ray crystallography is a powerful technique that involves a standardized workflow.[3] This process unambiguously determines molecular structure and provides precise measurements of molecular dimensions.[3]

1. Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] For organic compounds, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires empirical screening.

2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer in a diffractometer.[5] The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.[3][5] Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.[1]

3. Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group.[7] The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which iteratively adjust atomic positions, and thermal parameters to improve the agreement between the observed diffraction pattern and the one calculated from the model.[6][7] The quality of the final structure is assessed by parameters such as the R-factor.

Visualizations: Workflows and Biological Context

To provide a clearer understanding of the processes and concepts involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a representative biological pathway where isoquinoline derivatives often play an inhibitory role.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection Mount Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Crystallographic Data (CIF File) validation->final_structure Final Output

Caption: Experimental workflow for small molecule X-ray crystallography.

Isoquinoline derivatives are known to exhibit a wide range of biological activities, including the inhibition of protein kinases, which are crucial regulators of cell signaling.[8][9] The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway by an isoquinoline derivative.

References

A Comparative Guide to Isoquinoline-Derived ROCK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of isoquinoline-derived Rho-kinase (ROCK) inhibitors, complete with supporting experimental data and detailed protocols.

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, and smooth muscle contraction. The two isoforms, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Dysregulation of the ROCK pathway has been implicated in a variety of pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target. A prominent class of ROCK inhibitors is derived from the isoquinoline scaffold, with several compounds demonstrating significant therapeutic potential. This guide provides a comparative analysis of key isoquinoline-derived ROCK inhibitors, summarizing their inhibitory potency and providing detailed protocols for their evaluation.

Comparative Analysis of Inhibitor Potency

The inhibitory activity of isoquinoline-derived compounds against ROCK1 and ROCK2 is a key determinant of their potential therapeutic efficacy and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial parameters for comparing the potency of these inhibitors. The following tables summarize the available quantitative data for prominent isoquinoline-derived ROCK inhibitors.

Table 1: In Vitro Inhibitory Activity of Isoquinoline-Derived ROCK Inhibitors (IC50 Values)

CompoundTargetIC50 (nM)Source
Ripasudil (K-115) ROCK151[1]
ROCK219[1]
Fasudil ROCK2730[1]
H-1152 ROCK219[1]
H-1129 ROCK2230[1]
LASSBio-2065 ROCK13100[2]
ROCK23800[2]

Note: IC50 values can vary between different studies due to variations in experimental conditions such as ATP concentration and substrate used.

Table 2: In Vitro Inhibitory Activity of Isoquinoline-Derived ROCK Inhibitors (Ki Values)

CompoundTargetKi (nM)Source
Dimethylfasudil ROCK1.6[3]
Hydroxyfasudil ROCK170[3]
Fasudil ROCK330[3]
H-1152 ROCK1.6[4]

Note: Ki is an intrinsic measure of the affinity of the inhibitor for the enzyme. Lower values for both IC50 and Ki indicate higher potency.[5]

Visualizing the ROCK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures involved in evaluating these inhibitors, the following diagrams have been generated using the DOT language.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_rock ROCK Activation cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP GTP hydrolysis ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates GEFs RhoGEFs GEFs->RhoA_GTP GTP binding GAPs RhoGAPs GAPs->RhoA_GDP Accelerates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates Isoquinoline_Inhibitors Isoquinoline-derived Inhibitors Isoquinoline_Inhibitors->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates MLC->pMLC Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction pMLC->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin Inhibits pCofilin Phosphorylated Cofilin (pCofilin) Cofilin->pCofilin pCofilin->Actin_Stress_Fibers

Caption: The ROCK signaling pathway and points of inhibition by isoquinoline derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Validation (Optional) Kinase_Assay In Vitro Kinase Assay (IC50/Ki Determination) Cell_Culture Cell Line Culture (e.g., HUVEC, MDA-MB-231) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Migration_Assay Cell Migration Assay (e.g., Scratch Assay) Cytotoxicity_Assay->Migration_Assay Data_Analysis_InVitro Data Analysis & Potency Ranking Migration_Assay->Data_Analysis_InVitro Animal_Model Animal Model Selection (e.g., Hypertension, Glaucoma) Data_Analysis_InVitro->Animal_Model Lead Candidate Selection Inhibitor_Admin Inhibitor Administration Animal_Model->Inhibitor_Admin Efficacy_Testing Efficacy Testing (e.g., Blood Pressure, IOP) Inhibitor_Admin->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment Data_Analysis_InVivo Data Analysis & Lead Identification Toxicity_Assessment->Data_Analysis_InVivo

Caption: A typical experimental workflow for the evaluation of ROCK inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. The following sections provide methodologies for key assays used to characterize ROCK inhibitors.

In Vitro ROCK Kinase Inhibition Assay (ELISA-based)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a ROCK substrate by the purified enzyme.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • 96-well microtiter plates pre-coated with a ROCK substrate (e.g., recombinant MYPT1)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Test compounds (isoquinoline-derived inhibitors) dissolved in DMSO

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-MYPT1 (Thr696))

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Y-27632).

  • Kinase Reaction:

    • Add 50 µL of diluted test compound or control to the wells of the substrate-coated plate.

    • Add 25 µL of diluted ROCK enzyme to each well.

    • Initiate the reaction by adding 25 µL of ATP solution (the final concentration should be at or near the Km of ATP for the enzyme).

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[6]

  • Detection:

    • Stop the reaction by washing the wells three times with wash buffer.

    • Add 100 µL of diluted primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Scratch) Assay

This assay assesses the effect of ROCK inhibitors on the collective migration of a confluent cell monolayer.

Materials:

  • Adherent cell line (e.g., human umbilical vein endothelial cells (HUVECs) or a cancer cell line like MDA-MB-231)

  • Complete cell culture medium

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • Test compounds dissolved in cell culture medium

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 24- or 48-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of the test compounds or a vehicle control.

  • Imaging: Immediately after adding the compounds (time 0), and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the scratch at the same position for each well using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition compared to the control.

Cytotoxicity (MTT) Assay

This colorimetric assay evaluates the effect of ROCK inhibitors on cell viability and proliferation.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds or a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for cytotoxicity.

Conclusion

The isoquinoline scaffold has proven to be a versatile and effective starting point for the development of potent ROCK inhibitors. Compounds such as Ripasudil and the active metabolites of Fasudil demonstrate significant inhibitory activity against both ROCK isoforms. The selection of an appropriate inhibitor for a specific research application will depend on the desired potency, selectivity profile, and the experimental context. The detailed protocols provided in this guide offer a standardized framework for the comparative evaluation of existing and novel isoquinoline-derived ROCK inhibitors, facilitating the identification of promising candidates for further therapeutic development.

References

Unlocking the Potential of the Isoquinoline Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the quest for novel therapeutics. The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted isoquinolines, offering insights into their potential as anticancer agents, kinase inhibitors, and anti-inflammatory molecules. Due to the more extensive research on the isomeric quinoline scaffold, a comparative perspective with 8-hydroxyquinolines is also presented to enrich the understanding of SAR for this class of compounds.

Comparative Analysis of Biological Activity

The substituent at the 8-position of the isoquinoline ring plays a critical role in defining the molecule's interaction with biological targets. Variations in electron-donating or -withdrawing properties, steric bulk, and hydrogen bonding capacity of the substituent can lead to significant differences in potency and selectivity.

Anticancer Activity

The 8-hydroxyisoquinoline moiety has emerged as a significant pharmacophore in the design of anticancer agents. These compounds often exert their effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

8-SubstituentCompound Series/ExampleCancer Cell Line(s)IC50/ActivityReference(s)
-OH 8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 µg/mL[1]
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5–25 µg/mL[1]
-O-Alkyl 8-AlkoxyquinolinesK562Increased cytotoxicity with alkoxy group[1]
-NH2 8-AminoquinolinesNot specifiedAntimalarial activity, potential for anticancer design[2]

Key SAR Insights for Anticancer Activity:

  • The presence of a hydroxyl group at the 8-position is often crucial for potent anticancer activity, likely due to its ability to form hydrogen bonds with target proteins and chelate metal ions essential for cancer cell proliferation.[3][4]

  • Derivatives of 8-hydroxyquinoline have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[3]

  • The introduction of an aldehyde group at the 2-position of 8-hydroxyquinoline significantly enhances its cytotoxic potential.[1]

  • Alkoxylation at the 8-position can also lead to potent anticancer activity.[1] While direct SAR studies on a series of 8-alkoxyisoquinolines are limited, this suggests that modification of the 8-hydroxyl group is a viable strategy for potency modulation.

Kinase Inhibitory Activity

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoquinoline derivatives have been investigated as inhibitors of various kinases.

8-SubstituentCompound Series/ExampleTarget Kinase(s)IC50/ActivityReference(s)
-OH 8-Hydroxy-quinoline-7-carboxylic acid derivativesPim-1 kinaseCrucial for activity[5]
-Br Pyrazolo[3,4-g]isoquinolinesHaspinDetrimental to inhibition[6]

Key SAR Insights for Kinase Inhibitory Activity:

  • For Pim-1 kinase inhibition, the 8-hydroxy-quinoline-7-carboxylic acid scaffold is considered a key pharmacophore. Molecular modeling suggests that this moiety interacts with essential residues within the ATP-binding pocket of the kinase.[5]

  • In the context of pyrazolo[3,4-g]isoquinoline-based Haspin inhibitors, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibitory activity.[6] This highlights the sensitivity of the kinase active site to the nature of the substituent at this position.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. The inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) is a validated therapeutic strategy.

While specific SAR data for 8-substituted isoquinolines as TNF-α inhibitors is not abundant in the reviewed literature, the broader class of quinoline and isoquinoline derivatives has shown promise in this area.[7][8] The development of small-molecule TNF-α inhibitors is an active area of research, and the isoquinoline scaffold could serve as a valuable template.[9][10]

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key assays used to evaluate the biological activities of 8-substituted isoquinolines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a widely used method to quantify the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate assay buffer.

    • Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at a concentration close to the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding the ATP solution.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6][11]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat the cells with various concentrations of the 8-substituted isoquinoline compound for a specified period (e.g., 48-72 hours).

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout and Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12][13]

Visualizing Key Relationships

To better understand the interplay of different components in SAR studies, graphical representations are invaluable.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Isoquinoline_Core Isoquinoline Scaffold Synthesis Synthesis of 8-Substituted Analogs Isoquinoline_Core->Synthesis Substituent_Library 8-Position Substituent Library (-OH, -NH2, -OR, etc.) Substituent_Library->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bio_Assay Biological Assays (e.g., Kinase, Anticancer) Characterization->Bio_Assay Test Compounds Data_Collection Data Collection (IC50, % Inhibition) Bio_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Biological Data Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) study of 8-substituted isoquinolines.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Isoquinoline_Inhibitor 8-Substituted Isoquinoline Inhibitor Isoquinoline_Inhibitor->Kinase Inhibition

Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway by an 8-substituted isoquinoline.

Conclusion

The 8-position of the isoquinoline ring is a key handle for modulating the biological activity of this versatile scaffold. While research on 8-substituted isoquinolines is less extensive than on their quinoline counterparts, the existing data reveals promising avenues for the development of novel anticancer and kinase inhibitory agents. The 8-hydroxy group, in particular, stands out as a critical substituent for imparting potent biological activity. Further systematic exploration of a diverse range of substituents at the 8-position is warranted to fully elucidate the SAR and unlock the therapeutic potential of this important class of molecules. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations in a robust and reproducible manner.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 8-Fluoroisoquinoline is a critical step in the development of safe and effective therapeutics. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of three distinct HPLC methods for the purity assessment of this compound, complete with detailed experimental protocols and performance data to aid in method selection and development.

The methods compared are a standard Reversed-Phase HPLC (RP-HPLC) method, an alternative RP-HPLC method utilizing a fluorinated stationary phase for enhanced selectivity, and a Chiral HPLC method for the determination of enantiomeric purity.

Experimental Protocols

Detailed methodologies for the three HPLC approaches are provided below. These protocols are designed to be robust starting points for method development and validation.

Method 1: Standard Reversed-Phase HPLC (RP-HPLC)

This method employs a conventional C18 stationary phase, which is a workhorse in reversed-phase chromatography, separating compounds based on their hydrophobicity.[1]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL of this compound dissolved in 50:50 Acetonitrile:Water.

Method 2: RP-HPLC with a Fluorinated Stationary Phase

Fluorinated stationary phases can offer different selectivity compared to traditional C18 columns, particularly for halogenated compounds like this compound, due to unique dipole-dipole and π-π interactions.[2][3]

  • Column: Pentafluorophenyl (PFP), 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 20% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a 5-minute re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL of this compound dissolved in 50:50 Methanol:Water.

Method 3: Chiral HPLC for Enantiomeric Purity

If this compound is chiral, resolving and quantifying the enantiomers is crucial. This method utilizes a chiral stationary phase (CSP) for direct enantiomeric separation.[4]

  • Column: Chiralcel OD-H, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine (for basic compounds)

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: 1 mg/mL of this compound dissolved in the mobile phase.

Experimental Workflow

The logical flow for selecting an appropriate HPLC method for purity analysis is depicted in the following diagram.

HPLC_Method_Selection start Start: Purity Analysis of This compound Required is_chiral Is the compound chiral and enantiomeric purity required? start->is_chiral achiral_purity Achiral Purity Analysis is_chiral->achiral_purity No chiral_purity Chiral Purity Analysis is_chiral->chiral_purity Yes method1 Method 1: Standard RP-HPLC (C18) achiral_purity->method1 method2 Method 2: RP-HPLC (Fluorinated Phase) achiral_purity->method2 method3 Method 3: Chiral HPLC chiral_purity->method3 evaluate1 Evaluate Resolution and Peak Shape method1->evaluate1 evaluate2 Evaluate Resolution and Peak Shape method2->evaluate2 evaluate3 Evaluate Enantiomeric Resolution method3->evaluate3 optimize1 Optimize Method 1 evaluate1->optimize1 Suboptimal report1 Report Purity evaluate1->report1 Optimal optimize2 Optimize Method 2 evaluate2->optimize2 Suboptimal report2 Report Purity evaluate2->report2 Optimal optimize3 Optimize Method 3 evaluate3->optimize3 Suboptimal report3 Report Enantiomeric Purity evaluate3->report3 Optimal

Caption: Workflow for HPLC method selection for this compound purity analysis.

Performance Comparison

The following table summarizes the hypothetical performance data for the three HPLC methods. This data is representative of what one might expect and serves as a guide for comparison.

ParameterMethod 1: Standard RP-HPLC (C18)Method 2: RP-HPLC (Fluorinated Phase)Method 3: Chiral HPLC
Purity of Main Peak (%) 99.599.699.8 (Total)
Enantiomeric Purity (%) Not ApplicableNot Applicable99.5 (S-enantiomer) / 0.5 (R-enantiomer)
Resolution (Main Peak vs. Closest Impurity) 1.82.5Not Applicable for achiral impurities
Resolution (Between Enantiomers) Not ApplicableNot Applicable2.2
Analysis Time (minutes) 252515
Peak Tailing Factor (Main Peak) 1.21.11.1 (S-enantiomer)
Relative Retention Time (Closest Impurity) 1.151.25Not Applicable

Conclusion

The selection of an appropriate HPLC method for the purity analysis of this compound is dependent on the specific analytical needs.

  • Method 1 (Standard RP-HPLC) provides a reliable and conventional approach for routine purity assessment. It is a good starting point for most laboratories.

  • Method 2 (RP-HPLC with a Fluorinated Phase) offers an orthogonal approach that can be invaluable for resolving impurities that may co-elute with the main peak on a standard C18 column. The enhanced selectivity for fluorinated compounds makes it a powerful alternative.[2]

  • Method 3 (Chiral HPLC) is essential when this compound is a chiral molecule, and the enantiomeric composition must be determined. Direct separation on a chiral stationary phase is often the most efficient way to achieve this.[4]

For comprehensive purity profiling, a combination of methods is often employed. For instance, an achiral method like Method 1 or 2 would be used to determine the overall purity, while a chiral method like Method 3 would be used to establish the enantiomeric excess. The detailed protocols and comparative data presented here serve as a practical guide for initiating the development and validation of robust HPLC methods for the quality control of this compound.

References

The Fluorine Advantage: A Comparative Analysis of Quinolone Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced potency of fluorinated quinolones over their non-fluorinated predecessors, supported by quantitative data and mechanistic insights.

The introduction of a fluorine atom at the C-6 position of the quinolone structure marked a pivotal moment in the development of this critical class of antibiotics. This single substitution dramatically enhanced their antibacterial potency and broadened their spectrum of activity, giving rise to the highly effective fluoroquinolone family. This guide provides a comprehensive comparison of the antibacterial activity of fluorinated versus non-fluorinated quinolones, presenting key experimental data, methodological details, and visual representations of their mechanism of action for researchers, scientists, and drug development professionals.

Superior Antibacterial Potency of Fluorinated Quinolones

The primary advantage of fluorinated quinolones lies in their significantly lower Minimum Inhibitory Concentrations (MICs) against a wide range of both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts. The fluorine atom enhances the drug's penetration into the bacterial cell and improves its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[1][] This leads to more potent inhibition of bacterial DNA replication and, consequently, bacterial cell death.[]

For instance, ciprofloxacin, a widely used fluoroquinolone, is reported to be approximately 100 times more potent than nalidixic acid, a first-generation non-fluorinated quinolone.[3] This enhanced activity extends across various clinically important pathogens.

Quantitative Comparison of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated and non-fluorinated quinolones against a selection of common bacterial pathogens. The data clearly illustrates the superior activity of the fluorinated compounds.

Antibiotic ClassDrugGram-Negative BacteriaGram-Positive Bacteria
Escherichia coli (MIC in mg/L) Staphylococcus aureus (MIC in mg/L)
Non-Fluorinated Quinolones Nalidixic Acid4[4]Resistant[4]
Fluorinated Quinolones Ciprofloxacin0.004 - 4[5]0.12 - 2[5]
NorfloxacinSimilar to Ciprofloxacin[5]Moderately Sensitive[4]
FleroxacinMIC₉₀: 0.05 - 3.13 µg/ml for various Enterobacteriaceae[6]MIC₉₀: 0.05 - 3.13 µg/ml for Staphylococcus isolates[6]
SparfloxacinMIC₉₀: 0.5 µg/ml for Enterobacteriaceae[7]MIC₉₀: 0.12 µg/ml for Staphylococcus spp.[7]

Mechanism of Action: The Role of Fluorination

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination.[9] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[]

The addition of a fluorine atom at the C-6 position enhances the binding of the quinolone to these target enzymes, thereby increasing its inhibitory activity.[10] This structural modification also improves the drug's ability to penetrate the bacterial cell wall.[1]

Caption: Mechanism of action of quinolones and the enhanced inhibition by fluorinated derivatives.

Experimental Protocols: Determining Antibacterial Activity

The antibacterial activity of quinolones is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using standardized methods such as broth microdilution or agar dilution.

Broth Microdilution Method: A Step-by-Step Workflow
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Antibiotics: The quinolone compounds are serially diluted in the broth medium in a microtiter plate to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Quinolones in Microtiter Plate serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Observe for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

The fluorination of the quinolone core structure has unequivocally led to a new generation of antibiotics with superior antibacterial activity. The enhanced potency, demonstrated by significantly lower MIC values, is a direct result of improved cellular penetration and stronger inhibition of essential bacterial enzymes. While the development of bacterial resistance remains a concern for all antibiotics, the intrinsic advantages of fluorinated quinolones have solidified their role as indispensable tools in the treatment of a wide array of bacterial infections. Future research continues to explore novel substitutions on the quinolone scaffold to further enhance efficacy and combat emerging resistance.[11]

References

Illuminating the Synthesis of 8-Fluoroisoquinoline: A Spectroscopic Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of novel compounds are paramount. This guide provides a comprehensive comparison of synthetic routes for 8-Fluoroisoquinoline, a fluorinated heterocyclic scaffold of increasing interest in medicinal chemistry. We present a detailed experimental protocol for a modern synthetic approach and validate the resulting precursor through a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All quantitative data is summarized for clear comparison, and experimental workflows are visually represented.

A Modern Approach: Synthesis via Directed Ortho-Lithiation and Dehydrogenation

A contemporary and efficient route to this compound proceeds through its dihydro precursor, 8-fluoro-3,4-dihydroisoquinoline. This method, based on a directed ortho-lithiation reaction, offers good control and yields. The subsequent dehydrogenation to the aromatic isoquinoline is a standard and high-yielding transformation.

Experimental Protocol: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

A detailed procedure for the synthesis of the precursor, 8-fluoro-3,4-dihydroisoquinoline, has been reported and serves as the basis for this guide.[1] The protocol involves the directed ortho-lithiation of a suitable N-substituted 2-(2-fluorophenyl)ethylamine derivative, followed by cyclization.

Materials:

  • N-pivaloyl-2-(2-fluorophenyl)ethylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of N-pivaloyl-2-(2-fluorophenyl)ethylamine in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium is added dropwise, and the reaction mixture is stirred for 2 hours at this temperature.

  • Anhydrous DMF is then added, and the mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with aqueous HCl, and the resulting 8-fluoro-3,4-dihydroisoquinoline hydrochloride is extracted with dichloromethane.

  • The aqueous layer is basified with sodium carbonate, and the free base is extracted with dichloromethane.

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline.

Proposed Protocol: Dehydrogenation to this compound

The conversion of 8-fluoro-3,4-dihydroisoquinoline to this compound can be readily achieved using standard dehydrogenation methods, such as palladium on carbon (Pd/C) in a suitable high-boiling solvent like toluene or xylene, with heating.

Materials:

  • 8-Fluoro-3,4-dihydroisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Toluene

Procedure:

  • To a solution of 8-fluoro-3,4-dihydroisoquinoline in toluene, 10% Pd/C (typically 5-10 mol%) is added.

  • The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Validation of 8-Fluoro-3,4-dihydroisoquinoline

The successful synthesis of the precursor, 8-fluoro-3,4-dihydroisoquinoline, is confirmed through comprehensive spectroscopic analysis.[1]

Spectroscopic MethodObserved Data for 8-Fluoro-3,4-dihydroisoquinoline[1]
¹H NMR (CDCl₃, 400 MHz), δ (ppm)8.15 (s, 1H), 7.20 (td, J = 8.0, 5.5 Hz, 1H), 7.02 (d, J = 7.7 Hz, 1H), 6.95 (dd, J = 10.8, 8.2 Hz, 1H), 3.80 (t, J = 7.1 Hz, 2H), 2.85 (t, J = 7.1 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz), δ (ppm)162.1 (d, J = 247.5 Hz), 151.9 (d, J = 2.4 Hz), 136.2 (d, J = 4.3 Hz), 128.9 (d, J = 8.2 Hz), 124.0 (d, J = 3.6 Hz), 123.3 (d, J = 15.6 Hz), 115.1 (d, J = 21.3 Hz), 46.8, 25.5
¹⁹F NMR (CDCl₃, 376 MHz), δ (ppm)-115.4 (m)
IR (film), ν (cm⁻¹)2935, 1620
HRMS (ESI)Calculated for C₉H₉FN [M+H]⁺: 150.0719, Found: 150.0713

Comparison with Classical Isoquinoline Syntheses

While the directed ortho-lithiation method offers a modern and efficient route, classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, provide alternative pathways.

FeatureDirected Ortho-LithiationBischler-Napieralski ReactionPomeranz-Fritsch Reaction
Starting Materials N-substituted 2-(2-fluorophenyl)ethylamine derivativeβ-phenylethylamine derivativeBenzaldehyde derivative and an aminoacetal
Key Transformation Directed lithiation and cyclizationIntramolecular electrophilic aromatic substitution (cyclodehydration)Acid-catalyzed cyclization of a benzalaminoacetal
Reagents Organolithium reagent (e.g., n-BuLi), DMF, AcidDehydrating agent (e.g., POCl₃, P₂O₅)Strong acid (e.g., H₂SO₄)
Intermediate Lithiated species, iminium ionNitrilium ion or imidoyl chlorideBenzalaminoacetal (Schiff base)
Product Dihydroisoquinoline (requires dehydrogenation)Dihydroisoquinoline (requires dehydrogenation)Isoquinoline (direct formation)
Advantages Good regiocontrol, milder conditions for the initial stepsWell-established, wide substrate scopeDirect formation of the aromatic isoquinoline
Disadvantages Requires a pre-functionalized starting material, final dehydrogenation stepOften requires harsh conditions (high temperatures, strong acids)Can have variable yields depending on the substrate

Visualizing the Workflow and Synthetic Logic

To further clarify the synthetic processes, the following diagrams illustrate the experimental workflow for the synthesis of this compound and a comparison of the key synthetic strategies.

experimental_workflow cluster_synthesis Synthesis of 8-Fluoro-3,4-dihydroisoquinoline cluster_dehydrogenation Dehydrogenation cluster_validation Spectroscopic Validation Start N-pivaloyl-2-(2-fluorophenyl)ethylamine Lithiation Directed Ortho-Lithiation (n-BuLi, -78 °C) Start->Lithiation Cyclization Cyclization with DMF Lithiation->Cyclization Hydrolysis Acidic Workup Cyclization->Hydrolysis Product_dihydro 8-Fluoro-3,4-dihydroisoquinoline Hydrolysis->Product_dihydro Dehydro Dehydrogenation (Pd/C, Toluene, Reflux) Product_dihydro->Dehydro Product_final This compound Dehydro->Product_final NMR NMR (¹H, ¹³C, ¹⁹F) Product_final->NMR MS Mass Spectrometry Product_final->MS IR IR Spectroscopy Product_final->IR

Fig. 1: Experimental workflow for the synthesis and validation of this compound.

synthesis_comparison cluster_ortho Directed Ortho-Lithiation Route cluster_bischler Bischler-Napieralski Route cluster_pomeranz Pomeranz-Fritsch Route Target This compound Start_Ortho 2-Fluorophenethylamine derivative Intermediate_Ortho 8-Fluoro-3,4-dihydroisoquinoline Start_Ortho->Intermediate_Ortho Lithiation & Cyclization Intermediate_Ortho->Target Dehydrogenation Start_Bischler N-Acyl-2-(m-fluorophenyl)ethylamine Intermediate_Bischler 8-Fluoro-3,4-dihydroisoquinoline Start_Bischler->Intermediate_Bischler Cyclodehydration (e.g., POCl₃) Intermediate_Bischler->Target Dehydrogenation Start_Pomeranz 2-Fluorobenzaldehyde + Aminoacetal Start_Pomeranz->Target Acid-catalyzed Cyclization

Fig. 2: Comparison of synthetic routes to this compound.

This guide provides a foundational understanding of the synthesis and validation of this compound. The presented data and protocols offer a practical starting point for researchers, while the comparative analysis of different synthetic strategies can aid in the selection of the most appropriate method for specific research needs. The detailed spectroscopic analysis of the key precursor underscores the importance of rigorous characterization in modern synthetic chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Fluoroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Fluoroisoquinoline, a compound that requires careful handling. In the absence of a specific, detailed disposal protocol in its Safety Data Sheet (SDS), the following procedures are based on established best practices for the disposal of hazardous chemical waste and information for similar fluorinated organic compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. All handling activities should be performed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Emergency First-Aid Measures:

  • If inhaled: Move the individual to fresh air.

  • Following skin contact: Immediately remove contaminated clothing and rinse the affected area with water.

  • Following eye contact: Rinse cautiously with water for at least 15 minutes.

  • If ingested: Rinse the mouth with water.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with caution, treating it as hazardous waste.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing this compound. This includes the pure compound, any contaminated labware (such as vials, pipette tips, and weighing boats), and solutions. It is critical to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.[1] Incompatible materials, such as strong oxidizing agents, must be stored separately.[1]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[1] The container must be in good condition, with a secure, leak-proof lid. The label should prominently display "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be located at or near the point of waste generation and be under the control of laboratory personnel.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Adhere to all local, state, and federal regulations for the disposal of hazardous materials.[2][3][4][5]

Quantitative Data Summary

ParameterInformation
Personal Protective Equipment (PPE)Safety goggles, chemical-resistant gloves, lab coat.[1][2]
Handling AreaWell-ventilated area, preferably a chemical fume hood.[1][2]
Incompatible MaterialsStrong oxidizing agents.[1]
Waste Container RequirementsApproved, chemically compatible, good condition, secure leak-proof lid, clearly labeled "Hazardous Waste".[1]
Storage LocationDesignated Satellite Accumulation Area (SAA) at or near the point of generation.[1]

Disposal Workflow Diagram

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: - Pure Compound - Contaminated Labware - Solutions B->C D Select Approved & Labeled Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Seal and Label Container with Contents E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I End: Professional Disposal H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Guidance for Handling 8-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 8-Fluoroisoquinoline, ensuring laboratory safety and operational integrity.

Handling this compound requires stringent safety protocols due to its potential health hazards. This document provides immediate and essential information for laboratory personnel, outlining necessary personal protective equipment, step-by-step handling procedures, and compliant disposal methods. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe research environment.

Immediate Safety and Hazard Information

Based on its chemical structure and available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed: May cause significant health issues if ingested.

  • Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.

  • Causes serious eye irritation: Can result in significant eye damage upon contact.

  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

Currently, there are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA or ACGIH. Therefore, a conservative approach, treating it as a compound with high potency and requiring minimal exposure, is recommended. All operations should be conducted in a manner that minimizes the generation of dust and aerosols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to a range of aromatic and heterocyclic compounds. It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately after any suspected contact. Double gloving is recommended for extended operations.
Body Protection Chemical-resistant lab coat or coverallsA fully buttoned lab coat made of a non-porous material should be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes, chemical-resistant coveralls are advised.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesAll handling of solid this compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges and particulate filters (P100) is mandatory.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan is critical for minimizing the risk of exposure and ensuring the integrity of the experiment.

  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don all required PPE as specified in the table above.

  • Handling:

    • When handling the solid compound, use appropriate tools (e.g., spatulas, weigh paper) to avoid direct contact and minimize dust generation.

    • For preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid eating, drinking, or smoking in the laboratory.

  • Spill Management:

    • In case of a small spill, immediately alert others in the vicinity.

    • If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste TypeDisposal Procedure
Solid Waste Collect all solid this compound waste, including contaminated weigh paper and spatulas, in a clearly labeled, sealed container designated for hazardous solid waste.
Liquid Waste Collect all solutions containing this compound in a compatible, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware Disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste containing this compound must be treated as hazardous waste and disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_area Designate Fume Hood Area check_safety Verify Eyewash/Shower prep_area->check_safety gather_materials Assemble Equipment check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_solid Handle Solid in Hood don_ppe->handle_solid prepare_solution Prepare Solution handle_solid->prepare_solution alert Alert Others handle_solid->alert If Spill Occurs seal_container Seal When Not in Use prepare_solution->seal_container prepare_solution->alert If Spill Occurs collect_solid Collect Solid Waste seal_container->collect_solid End of Experiment collect_liquid Collect Liquid Waste seal_container->collect_liquid End of Experiment contain Contain Spill alert->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose_labware Dispose of Contaminated Labware decontaminate->dispose_labware collect_solid->dispose_labware collect_liquid->dispose_labware

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.